molecular formula C33H26FN7O2 B15540935 AKT-IN-22

AKT-IN-22

Numéro de catalogue: B15540935
Poids moléculaire: 571.6 g/mol
Clé InChI: WFDHLKUQFQCHKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AKT-IN-22 is a useful research compound. Its molecular formula is C33H26FN7O2 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H26FN7O2

Poids moléculaire

571.6 g/mol

Nom IUPAC

N-[[4-[5-(3-acetamidophenyl)-2-(2-amino-3-pyridinyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-3-fluorobenzamide

InChI

InChI=1S/C33H26FN7O2/c1-20(42)38-25-8-3-5-22(18-25)28-14-15-29-32(39-28)41(31(40-29)27-9-4-16-36-30(27)35)26-12-10-21(11-13-26)19-37-33(43)23-6-2-7-24(34)17-23/h2-18H,19H2,1H3,(H2,35,36)(H,37,43)(H,38,42)

Clé InChI

WFDHLKUQFQCHKF-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT-IN-22 is a potent and selective allosteric inhibitor of AKT1 and AKT2, serine/threonine kinases that are central nodes in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in human cancers, making AKT an attractive target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by mTOR complex 2 (mTORC2), leading to its full activation.

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and glycogen (B147801) synthase kinase 3β (GSK3β), which is involved in cell cycle progression and metabolism. AKT also promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors.

Mechanism of Action of this compound

This compound, also identified as compound 0R4, is a member of the[1][2][3]triazolo[3,4-f][1][4]naphthyridine class of compounds. It functions as a potent allosteric inhibitor with high selectivity for the AKT1 and AKT2 isoforms.

Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like this compound bind to a distinct site on the enzyme. This binding induces a conformational change that locks the kinase in an inactive state. Specifically, allosteric AKT inhibitors often bind to a pocket at the interface of the PH and kinase domains, preventing the conformational changes necessary for AKT activation. This mechanism of action confers greater selectivity over other kinases and can overcome resistance mechanisms associated with ATP-competitive inhibitors.

The inhibitory action of this compound on AKT1 and AKT2 prevents the subsequent phosphorylation and activation of downstream effector proteins. This leads to the suppression of the pro-growth and pro-survival signals mediated by the PI3K/AKT/mTOR pathway, ultimately resulting in the inhibition of cancer cell proliferation and survival.

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound against the three AKT isoforms.

Target IC50 (µM) Assay Type
AKT10.018Alpha-screen assay
AKT20.018Alpha-screen assay
AKT30.17Alpha-screen assay

Data obtained from in vitro enzymatic assays.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of AKT inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Alpha-screen)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human AKT1, AKT2, or AKT3 enzyme

  • Biotinylated peptide substrate (e.g., biotin-GRPRTSSFAEG)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (or other test compounds) serially diluted in DMSO

  • Streptavidin-coated donor beads

  • Phospho-specific antibody-conjugated acceptor beads

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare a reaction mixture containing the AKT enzyme and biotinylated peptide substrate in assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the streptavidin-coated donor beads and phospho-specific antibody-conjugated acceptor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line with a constitutively active PI3K/AKT pathway (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound (or other test compounds) serially diluted in culture medium

  • MTS reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®).

  • Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle control and fitting to a dose-response curve.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), total GSK3β, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cancer cells with the test compound at various concentrations and for different durations.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activation AKT_IN_22 This compound AKT_IN_22->AKT Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and the allosteric inhibition of AKT by this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix (AKT Enzyme + Biotinylated Substrate) Start->Prepare_Reagents Add_Inhibitor Add Serial Dilutions of This compound to Microplate Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents (Donor & Acceptor Beads) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate in Dark Stop_Reaction->Incubate_Detection Read_Plate Read Plate (AlphaScreen Signal) Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an in vitro kinase assay.

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2. Its mechanism of action involves binding to a site distinct from the ATP-binding pocket, leading to the stabilization of an inactive conformation of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signaling of the PI3K/AKT/mTOR pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of AKT inhibitors.

References

The Discovery and Synthesis of CHMFL-FLT3-122: A Potent Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor Modulating the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This has driven the discovery and development of numerous inhibitors targeting key nodes in this pathway. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design due to its structural similarity to the adenine (B156593) core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This in-depth technical guide details the discovery, synthesis, and biological characterization of CHMFL-FLT3-122, a potent kinase inhibitor built upon the pyrazolo[3,4-d]pyrimidine core that demonstrates modulation of the AKT signaling pathway.

Discovery and Rationale

CHMFL-FLT3-122 was identified through a structure-guided drug design strategy, leveraging the known binding modes of existing kinase inhibitors.[1][2] The design was based on the structure of Ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor which was also found to possess activity against FMS-like tyrosine kinase 3 (FLT3).[1] The core 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold was selected for its proven ability to interact with the hinge region of kinase domains.[3][4] Structure-activity relationship (SAR) studies focused on modifications of the piperidine (B6355638) substituent to optimize potency and selectivity. This led to the identification of CHMFL-FLT3-122, which exhibited potent inhibition of FLT3 kinase and downstream signaling pathways, including the AKT pathway.

Quantitative Biological Data

The biological activity of CHMFL-FLT3-122 has been characterized through various in vitro assays, quantifying its enzymatic inhibition and cellular effects.

Target/Cell LineAssay TypeMetricValueReference
FLT3 KinaseEnzymatic AssayIC5040 nM
BTK KinaseEnzymatic AssayIC50421 nM
c-KIT KinaseEnzymatic AssayIC50559 nM
MV4-11 (AML)AntiproliferativeGI5022 nM
MOLM13 (AML)AntiproliferativeGI5021 nM
MOLM14 (AML)AntiproliferativeGI5042 nM
NB-4AntiproliferativeGI503.8 µM

Synthesis Pathway

The synthesis of CHMFL-FLT3-122 is a multi-step process commencing from the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by the addition of the piperidine side chain.

Synthesis_Pathway cluster_core Core Synthesis cluster_sidechain Sidechain Addition A Malononitrile D 5-Amino-4-cyanopyrazole A->D B Triethyl orthoformate B->D C Hydrazine hydrate C->D F 4-Amino-1H-pyrazolo[3,4-d]pyrimidine D->F [E] E Formamide H 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine F->H [G] G Brominating agent J 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine H->J [I, K] Stille Coupling I Trimethyl-p-phenoxyphenyltin R (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one J->R [P, Q] K Palladium catalyst L (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate M Mesylation N (R)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate O Deprotection P (R)-piperidin-3-ol Q N-alkylation U CHMFL-FLT3-122 R->U [S, T] S 2-(Dimethylamino)acetic acid T Coupling agent

Synthetic pathway of CHMFL-FLT3-122.

Signaling Pathway Modulation

CHMFL-FLT3-122 exerts its biological effects by inhibiting FLT3 kinase, which is a receptor tyrosine kinase. Inhibition of FLT3 leads to the suppression of downstream signaling cascades that are crucial for cell survival and proliferation, including the PI3K/AKT pathway.

Inhibition of FLT3 signaling by CHMFL-FLT3-122.

Experimental Protocols

The characterization of CHMFL-FLT3-122 involves standard biochemical and cell-based assays to determine its potency and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHMFL-FLT3-122 against target kinases.

Methodology:

  • Recombinant kinase (e.g., FLT3, BTK, c-KIT) is incubated with a specific substrate and ATP in a suitable buffer.

  • A serial dilution of CHMFL-FLT3-122 is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo, fluorescence polarization).

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a vehicle control.

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of CHMFL-FLT3-122 on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., MV4-11, MOLM13) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of CHMFL-FLT3-122 or a vehicle control.

  • The plates are incubated for a specified duration (e.g., 72 hours).

  • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Luminescence is measured using a plate reader.

  • The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of CHMFL-FLT3-122 on the phosphorylation status of AKT and other downstream signaling proteins.

Methodology:

  • Cells are treated with CHMFL-FLT3-122 at various concentrations for a specified time.

  • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a protein assay (e.g., BCA).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-STAT5, p-ERK) and total proteins.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

CHMFL-FLT3-122 is a potent, orally available kinase inhibitor with a pyrazolo[3,4-d]pyrimidine core that demonstrates significant antitumor activity in preclinical models of acute myeloid leukemia. Its mechanism of action involves the direct inhibition of FLT3 kinase, leading to the suppression of key downstream pro-survival signaling pathways, including the PI3K/AKT pathway. The detailed synthetic route, quantitative biological data, and established experimental protocols provide a solid foundation for further investigation and development of this and related compounds as targeted cancer therapeutics.

References

The Selective AKT Inhibitor AKT-IN-22: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell proliferation, survival, growth, and metabolism.[3][4] The constitutive activation of AKT is a key driver of tumorigenesis and resistance to therapy, making it a prime target for cancer drug development.[1] However, achieving selectivity among the three highly homologous AKT isoforms (AKT1, AKT2, and AKT3) and against other kinases in the AGC family has been a significant challenge. This document provides a technical guide to AKT-IN-22, a novel, highly selective allosteric inhibitor of AKT. We will detail its mechanism of action, selectivity profile, and provide protocols for its characterization.

Introduction to the AKT Signaling Pathway

The activation of the AKT pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular processes. Key downstream effectors include:

  • mTORC1: Activation of mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex, leading to protein synthesis and cell growth.

  • GSK3β: Inhibition of glycogen (B147801) synthase kinase 3β, which is involved in cell cycle regulation and metabolism.

  • FOXO transcription factors: Phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins, preventing the transcription of pro-apoptotic and cell cycle arrest genes.

  • BAD: Phosphorylation and inactivation of the pro-apoptotic protein BAD, promoting cell survival.

The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.

AKT_Signaling_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT recruits PTEN PTEN PTEN->PIP3 inhibits PDK1 PDK1 AKT_p p-AKT (Active) PDK1->AKT_p Thr308 mTORC2 mTORC2 mTORC2->AKT_p Ser473 AKT->AKT_p Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT_p->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Simplified AKT Signaling Pathway.

This compound: A Selective Allosteric Inhibitor

This compound is an investigational small molecule designed as a highly selective, non-ATP competitive inhibitor of AKT. Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site, often leading to greater selectivity. Allosteric AKT inhibitors have been shown to lock the kinase in an inactive conformation, preventing its activation. The binding site for many allosteric AKT inhibitors is located between the pleckstrin homology (PH) and kinase domains, requiring the presence of the PH domain for inhibitory activity.

Mechanism of Action

This compound binds to an allosteric pocket in the inactive conformation of AKT, preventing the conformational changes necessary for its activation. This mechanism of action is independent of ATP concentration and confers high selectivity for AKT over other kinases.

MoA cluster_0 Without Inhibitor cluster_1 With this compound Inactive_AKT Inactive AKT Active_AKT Active AKT Inactive_AKT->Active_AKT PDK1_mTORC2 PDK1 / mTORC2 PDK1_mTORC2->Inactive_AKT Phosphorylation Inactive_AKT_Bound Inactive AKT (Bound to this compound) AKT_IN_22 This compound Inactive_AKT2 Inactive AKT AKT_IN_22->Inactive_AKT2 binds Inactive_AKT2->Inactive_AKT_Bound PDK1_mTORC2_2 PDK1 / mTORC2 PDK1_mTORC2_2->Inactive_AKT_Bound Blocked

Figure 2. Mechanism of Action of this compound.

In Vitro Selectivity and Potency

The inhibitory activity of this compound was assessed against a panel of kinases. The data demonstrates high potency against all three AKT isoforms and excellent selectivity against other related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
AKT1 2.5
AKT2 3.1
AKT3 4.0
PKA>10,000
PKCα>10,000
SGK18,500
PI3Kα>10,000
PDK1>10,000
mTOR>10,000
Cellular Activity

This compound effectively inhibits the phosphorylation of downstream AKT substrates in a dose-dependent manner in cancer cell lines with a constitutively active PI3K/AKT pathway.

Table 2: Cellular Activity of this compound in PTEN-null PC-3 Prostate Cancer Cells

Cellular EndpointEC50 (nM)
Inhibition of p-AKT (Ser473)15
Inhibition of p-PRAS40 (Thr246)25
Inhibition of p-GSK3β (Ser9)30
Inhibition of Cell Proliferation (72h)50

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against purified AKT isoforms and a panel of other kinases.

Methodology:

  • A radiometric kinase assay is performed using [γ-33P]ATP.

  • Recombinant human AKT1, AKT2, or AKT3 enzyme is incubated with a specific peptide substrate in a kinase assay buffer.

  • This compound is added at varying concentrations (typically in a 10-point, 3-fold serial dilution).

  • The reaction is initiated by the addition of [γ-33P]ATP.

  • After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of AKT Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream substrates in a cellular context.

Methodology:

  • Cancer cells (e.g., PC-3) are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities are quantified using densitometry software.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cells are seeded in 96-well plates at an appropriate density.

  • After 24 hours, cells are treated with a serial dilution of this compound.

  • Plates are incubated for 72 hours.

  • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Luminescence is read on a plate reader.

  • EC50 values are calculated from the dose-response curve.

Experimental_Workflow Start This compound InVitro In Vitro Kinase Assay Start->InVitro CellCulture Cell Culture (e.g., PC-3 cells) Start->CellCulture IC50 Determine IC50 (Potency & Selectivity) InVitro->IC50 WesternBlot Western Blot Analysis CellCulture->WesternBlot ProlifAssay Proliferation Assay CellCulture->ProlifAssay EC50_pathway Determine EC50 (Pathway Inhibition) WesternBlot->EC50_pathway EC50_prolif Determine EC50 (Anti-proliferative Effect) ProlifAssay->EC50_prolif

Figure 3. Experimental Workflow for Characterizing this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft model using PTEN-deficient human prostate cancer cells.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a PC-3 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound 25 45
This compound 50 78
Xenograft Mouse Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Male athymic nude mice are inoculated subcutaneously with PC-3 cells.

  • When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups.

  • This compound is formulated in a suitable vehicle and administered orally once daily (QD).

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT).

  • Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

Conclusion

This compound is a potent and highly selective allosteric AKT inhibitor that demonstrates significant anti-proliferative activity in cancer cells with a dysregulated PI3K/AKT pathway. Its favorable in vitro and in vivo profiles warrant further investigation as a potential therapeutic agent for the treatment of cancers harboring AKT pathway alterations. The methodologies described herein provide a robust framework for the preclinical characterization of this and other selective AKT inhibitors.

References

An In-depth Technical Guide to the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5] This guide provides a detailed overview of the core components of the pathway, quantitative data on its activity, experimental protocols for its study, and visualizations to aid in understanding its complex interactions.

Core Signaling Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the recruitment and activation of PI3K. Class IA PI3Ks, the most implicated in cancer, are heterodimers consisting of a regulatory subunit (p85) and a catalytic subunit (p110).

Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1. For full activation, AKT requires phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the hydrophobic motif by the mTOR complex 2 (mTORC2).

Activated AKT is a central node in the pathway, phosphorylating a multitude of downstream substrates to regulate various cellular processes. A key substrate of AKT is the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2. AKT-mediated phosphorylation of TSC2 inhibits the GTPase-activating protein (GAP) activity of the TSC complex towards the small GTPase Rheb. This leads to the accumulation of GTP-bound, active Rheb, which in turn activates the master regulator of cell growth and proliferation, mTOR complex 1 (mTORC1).

mTORC1, a protein complex containing mTOR, Raptor, and mLST8, promotes protein synthesis by phosphorylating key effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby antagonizing PI3K activity.

The pathway also involves a second mTOR complex, mTORC2, which is composed of mTOR, Rictor, Sin1, and mLST8. As mentioned, mTORC2 is responsible for phosphorylating AKT at S473, contributing to its full activation.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK/GPCR Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates (T308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation allows

Core PI3K/AKT/mTOR Signaling Pathway

Quantitative Analysis of Pathway Activity

The activity of the PI3K/AKT/mTOR pathway can be quantified by measuring the phosphorylation status of its key components and the effects of its modulation on cellular processes. The following tables summarize key quantitative data related to pathway inhibitors and their effects.

Table 1: IC50 Values of Common PI3K/AKT/mTOR Pathway Inhibitors

InhibitorTarget(s)Cell LineIC50 (nM)
Alpelisib (BYL719)PI3KαBreast Cancer5
IdelalisibPI3KδLymphoma2.5
Buparlisib (BKM120)Pan-PI3KVarious52
IpatasertibAKTProstate Cancer5
EverolimusmTORC1Renal Cell Carcinoma1.6 - 5.5
TemsirolimusmTORC1Renal Cell Carcinoma0.75 - 2.6
DuvelisibPI3Kδ/γLeukemia2.5 (δ), 27 (γ)
CopanlisibPan-PI3KLymphoma0.5 - 0.7

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Table 2: Effects of Pathway Inhibition on Cell Proliferation

Cell LineTreatmentConcentration% Inhibition of Proliferation
MCF-7 (Breast Cancer)Alpelisib1 µM~60%
PC-3 (Prostate Cancer)Ipatasertib100 nM~50%
A498 (Kidney Cancer)Everolimus10 nM~70%
Jurkat (Leukemia)Idelalisib1 µM~80%

Experimental Protocols

Studying the PI3K/AKT/mTOR pathway involves a variety of techniques to assess the expression and phosphorylation of its components, as well as the downstream cellular consequences of its activity. Western blotting is a fundamental technique for this purpose.

Protocol: Western Blotting for Phospho-AKT (Ser473) and Total AKT

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with appropriate stimuli or inhibitors.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with a primary antibody for total AKT to serve as a loading control.

  • Quantify the band intensities using densitometry software and normalize the phospho-AKT signal to the total AKT signal.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (BSA/Milk) E->F G Primary Antibody Incubation (e.g., anti-pAKT) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Western Blotting Experimental Workflow

Concluding Remarks

The PI3K/AKT/mTOR pathway remains a central focus in both basic research and clinical drug development. A thorough understanding of its intricate signaling network, coupled with robust experimental methodologies, is essential for the continued development of effective targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for professionals dedicated to unraveling the complexities of this critical cellular pathway. The continued investigation into the feedback loops and crosstalk with other signaling pathways will be crucial for overcoming therapeutic resistance and improving patient outcomes.

References

Probing the PI3K/AKT Signaling Axis: A Technical Guide to Characterizing the Effects of AKT Inhibitors on Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide provides a comprehensive framework for characterizing the in-vitro effects of AKT inhibitors on key downstream signaling targets. For illustrative purposes, we will refer to a hypothetical inhibitor, AKT-IN-22. While specific data for this compound is not publicly available, this document will utilize representative data from known AKT inhibitors to demonstrate the expected experimental outcomes and data presentation.

Introduction to the AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

AKT, a serine/threonine kinase, serves as a central node in this pathway. Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, thereby modulating their activity and propagating the signal. Key downstream effectors of AKT include:

  • Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by AKT at Serine 9 leads to the inhibition of GSK3β activity. This, in turn, promotes cell survival and proliferation.

  • Forkhead Box Protein O1 (FOXO1): AKT-mediated phosphorylation of FOXO1 results in its exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic and cell cycle arrest genes.[1][2][3][4]

  • mTOR Complex 1 (mTORC1): AKT can activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 then phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.

This guide will outline the methodologies to quantify the inhibitory effects of a compound, such as our exemplar this compound, on these critical downstream targets.

Quantitative Assessment of AKT Inhibition

A crucial first step in characterizing an AKT inhibitor is to determine its potency and selectivity. This is typically achieved through in-vitro kinase assays.

Inhibitory Concentration (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. The following table presents representative IC50 values for various known AKT inhibitors against the three AKT isoforms.

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
MK-2206 81265[5]
Capivasertib (AZD5363) 388
GSK690693 2139
Akt1/2 kinase inhibitor 582102120
Akt1/Akt2-IN-1 3.5421900

Cellular Effects on Downstream AKT Targets

To understand the functional consequences of AKT inhibition in a cellular context, it is essential to measure the phosphorylation status of its key downstream substrates. Western blotting is the most common technique for this purpose.

Effect of this compound on Phosphorylation of Downstream Targets

The following table summarizes the expected qualitative and quantitative changes in the phosphorylation of AKT substrates following treatment with an effective AKT inhibitor like this compound. The data is representative of results obtained for similar compounds.

Downstream TargetPhosphorylation SiteExpected Change upon AKT InhibitionMethod of Detection
GSK3β Ser9DecreaseWestern Blot
FOXO1 Thr24, Ser256DecreaseWestern Blot
p70S6K Thr389DecreaseWestern Blot
4E-BP1 Thr37/46DecreaseWestern Blot

Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible and reliable data.

In-Vitro AKT Kinase Assay

Objective: To determine the IC50 of this compound against AKT isoforms.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • GSK3α peptide substrate

  • ATP

  • Kinase buffer

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the specific AKT isoform, and the GSK3α peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Downstream Target Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of GSK3β, FOXO1, and mTORC1 substrates in a cellular context.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., BT-474, PC-3)

  • Cell culture medium and supplements

  • This compound (or other test inhibitor)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (anti-p-GSK3β Ser9, anti-GSK3β, anti-p-FOXO1 Thr24, anti-FOXO1, anti-p-p70S6K Thr389, anti-p70S6K, anti-p-4E-BP1 Thr37/46, anti-4E-BP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualization of Signaling Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

AKT Signaling Pathway

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT GSK3b GSK3β AKT->GSK3b inhibits FOXO1 FOXO1 AKT->FOXO1 inhibits mTORC1 mTORC1 AKT->mTORC1 activates AKT_IN_22 This compound AKT_IN_22->AKT Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis FOXO1->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: The AKT signaling pathway and points of inhibition.

Western Blot Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

This technical guide provides a foundational framework for the in-vitro characterization of AKT inhibitors. By employing robust biochemical and cell-based assays, researchers can effectively determine the potency of their compounds and elucidate their mechanism of action by examining the impact on key downstream signaling components. The provided protocols and data visualization examples serve as a starting point for the comprehensive evaluation of novel AKT-targeting therapeutics. It is important to reiterate that while "this compound" has been used as a placeholder, the presented data and methodologies are based on established findings for other known AKT inhibitors.

References

Introduction to AKT Signaling and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Efficacy of the AKT Inhibitor MK-2206

Disclaimer: Initial searches for a compound specifically named "AKT-IN-22" did not yield any public-domain scientific literature or data. Therefore, this technical guide focuses on a well-characterized, representative allosteric AKT inhibitor, MK-2206 , to provide a comprehensive overview of the preliminary efficacy studies, experimental methodologies, and the underlying signaling pathways relevant to this class of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] AKT, a serine/threonine kinase existing in three isoforms (AKT1, AKT2, and AKT3), serves as a central node in this pathway.[3] Its activation is a multi-step process initiated by growth factor receptor signaling, leading to the phosphorylation of AKT at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in its full enzymatic activity.[4]

MK-2206 is an orally bioavailable, allosteric inhibitor that targets all three AKT isoforms.[5] Unlike ATP-competitive inhibitors, its allosteric mechanism of action involves binding to a site distinct from the ATP-binding pocket, leading to conformational changes that prevent AKT activation.[6] This guide summarizes the preliminary efficacy data for MK-2206 from various preclinical and clinical studies.

Mechanism of Action of MK-2206

MK-2206 functions as a potent and selective pan-AKT inhibitor.[7] By binding to an allosteric site within the pleckstrin homology (PH) and kinase domains of AKT, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and subsequent activation.[6] This leads to the inhibition of downstream signaling and the suppression of tumor cell proliferation and survival.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT (inactive) AKT (inactive) PIP3->AKT (inactive) AKT (active) AKT (active) PDK1->AKT (active) p-Thr308 mTORC2 mTORC2 mTORC2->AKT (active) p-Ser473 AKT (inactive)->AKT (active) MK-2206 MK-2206 MK-2206->AKT (inactive) Inhibits activation Downstream Effectors Downstream Effectors AKT (active)->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival

Figure 1: Simplified AKT Signaling Pathway and Inhibition by MK-2206.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of MK-2206 from various preclinical and clinical studies.

Preclinical In Vitro Efficacy
Cell Line TypeSpecific Cell LinesIC50 Value(s)Reference(s)
Ovarian CancerA2780~20 nM (for Akt1 kinase activity)[8]
Nasopharyngeal Carcinoma (NPC)CNE-1, CNE-2, HONE-13-5 µM[9]
Nasopharyngeal Carcinoma (NPC)SUNE-1< 1 µM[9]
Pediatric Cancers (PPTP Panel)VariousMedian relative IC50 = 2.2 µM[10]
CholangiocarcinomaCCLP-1, SG231Significant viability reduction at 0.5, 1, & 2 µM[11]
Preclinical In Vivo Efficacy
Cancer ModelDosing RegimenOutcomeReference(s)
Ovarian Cancer (A2780 xenograft)240 mg/kg, single oral dose>70% inhibition of phospho-Akt1/2[8]
Ovarian Cancer (A2780 xenograft)240 mg/kg, p.o., 3x/week~60% tumor growth inhibition[8]
Endometrial Cancer (PDX)120 mg/kg, i.p., 2x/week for 3 weeksSignificant inhibition of tumor growth[3]
Pediatric Solid Tumors (xenografts)180 mg/kg, p.o., M-W-F for 4 weeksSignificant difference in EFS distribution in 12 of 29 xenografts[10]
Acute Lymphoblastic Leukemia (xenografts)180 mg/kg, p.o., M-W-F for 4 weeksSignificant difference in EFS distribution in 2 of 8 xenografts[10]
Clinical Efficacy
Cancer TypeStudy PhaseTreatment Arm(s)Key Efficacy ResultsReference(s)
Recurrent Endometrial CancerIIMK-2206 monotherapy (135 mg or 200 mg weekly)PIK3CA mutant (n=9): 1 PR, 2 with 6moPFS. PIK3CA WT (n=27): 1 PR, 4 with 6moPFS. Median PFS (overall): 2.0 months.[12],[13]
Uterine Serous CarcinomaIIMK-2206 monotherapyClinical benefit rate: 14.3%. Median PFS: 2 months.[14]
Advanced Solid Tumors (HER2+)IMK-2206 (30-60 mg q.o.d.) + Lapatinib (B449) (1000-1500 mg daily)Dose escalation: 2 participants with stable disease >4 months. Dose expansion (HER2+ breast cancer, n=5): 2 participants with stable disease >6 months.[15],[16]
Relapsed/Refractory AMLIIMK-2206 monotherapy (200 mg weekly)1 response (CRi) in 18 evaluable patients.[17],[18]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of MK-2206 are provided below.

Western Blot for Phospho-AKT

This protocol is used to determine the extent of AKT inhibition by measuring the levels of phosphorylated AKT (p-AKT) relative to total AKT.

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Figure 2: Experimental Workflow for Western Blot Analysis.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a density to achieve 70-80% confluency. Treat cells with varying concentrations of MK-2206 for a specified duration. Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and incubate the lysate on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same protein concentration.[19]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-Ser473 or p-Thr308) overnight at 4°C.[19]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify band intensity. Normalize the p-AKT signal to the total AKT signal (from a stripped and re-probed blot) or a loading control (e.g., GAPDH).[2]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Figure 3: Experimental Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MK-2206 for a specified period (e.g., 72 or 96 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]

Mouse Xenograft Study

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Administration Treatment Administration Tumor Growth->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Figure 4: Experimental Workflow for a Mouse Xenograft Study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[22]

  • Treatment Administration: Administer MK-2206 or a vehicle control to the mice via the appropriate route (e.g., oral gavage) and schedule.[21]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.[21]

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treated and control groups. Tumors may also be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT).[21]

Summary and Future Directions

The preliminary studies on MK-2206 demonstrate its activity as a potent inhibitor of the AKT signaling pathway, with evidence of anti-tumor efficacy in both preclinical models and some clinical settings. The in vitro data show potent inhibition of AKT and cell proliferation in various cancer cell lines, particularly those with a dysregulated PI3K/AKT pathway. In vivo studies have confirmed that MK-2206 can inhibit tumor growth.

Clinical studies have shown modest single-agent activity in some solid tumors, such as endometrial and uterine serous carcinoma, and promising results in combination with other targeted therapies like lapatinib in HER2+ breast cancer. However, challenges related to toxicity and limited single-agent efficacy in some cancer types, like AML, have also been observed.

Future research should focus on identifying predictive biomarkers of response to better select patient populations who are most likely to benefit from AKT inhibition. Furthermore, rational combination strategies with other targeted agents or chemotherapies may enhance the therapeutic efficacy of AKT inhibitors like MK-2206 and overcome mechanisms of resistance.

References

Preclinical Safety and Toxicity Profile of AKT Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1] This has made AKT a compelling target for anticancer drug development. While numerous AKT inhibitors have entered preclinical and clinical development, understanding their safety and toxicity profile is paramount for their successful translation. This technical guide provides an in-depth overview of the preclinical safety and toxicity assessment of AKT inhibitors, using data from representative compounds to illustrate the common toxicological findings and the experimental methodologies employed. This document is intended to guide researchers and drug development professionals in designing and interpreting preclinical safety studies for novel AKT inhibitors.

Introduction to AKT Inhibition and On-Target Toxicity

The PI3K/AKT/mTOR pathway governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Inhibition of AKT, while therapeutically beneficial in cancer, can also interfere with these normal physiological functions, leading to on-target toxicities.[3][4] The three AKT isoforms (AKT1, AKT2, and AKT3) have both overlapping and distinct functions, and the specific isoform inhibition profile of a drug can influence its efficacy and toxicity. Common toxicities associated with AKT inhibitors are often related to the disruption of glucose homeostasis and insulin (B600854) signaling, as AKT plays a crucial role in these processes.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by various growth factors and cytokines. Upon activation, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, regulating key cellular functions.

AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Phosphorylates Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions Regulates AKT_IN_22 AKT-IN-22 (AKT Inhibitor) AKT_IN_22->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the point of intervention for AKT inhibitors.

Preclinical Safety and Toxicity Assessment Workflow

A systematic approach is necessary to evaluate the safety and toxicity of a novel AKT inhibitor. This involves a tiered series of in vitro and in vivo studies designed to identify potential liabilities and establish a safe dose range for first-in-human clinical trials.

Preclinical_Safety_Workflow start Start: Candidate Drug (this compound) in_vitro In Vitro Toxicity start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (PK) in_vitro->in_vivo_pk sub_in_vitro Cytotoxicity Assays (various cell lines) hERG Channel Assay Genotoxicity (Ames, MNA) dose_range Dose-Range Finding Studies (in rodents) in_vivo_pk->dose_range glp_tox GLP Toxicology Studies (rodent & non-rodent) dose_range->glp_tox safety_pharm Safety Pharmacology glp_tox->safety_pharm end IND-Enabling Data Package glp_tox->end sub_glp_tox Single & Repeat-Dose Toxicity Toxicokinetics Clinical Pathology Histopathology safety_pharm->end sub_safety_pharm Cardiovascular (telemetry) Respiratory CNS

Caption: A typical workflow for preclinical safety and toxicity assessment of a new drug candidate.

Quantitative Toxicity Data for Representative AKT Inhibitors

While specific data for "this compound" is not publicly available, the following table summarizes preclinical data for other well-characterized AKT inhibitors to provide a comparative context.

ParameterMK-2206CCT128930GSK2141795
Mechanism Allosteric, pan-AKTATP-competitiveCompetitive, pan-AKT
In Vitro Potency IC50 ~8 nM (total AKT)IC50 ~5-15 nM (cell-based)-
Key In Vivo Model Human tumor xenograftsU87MG human glioblastoma xenograftsHead and neck, prostate, colon, gynecological malignancies
Reported Toxicities Rash, hyperglycemia, diarrhea, nausea/vomiting-Grade II-III skin rash and diarrhea
Clinical Status Investigated in multiple clinical trialsPreclinicalInvestigated in clinical trials

Data is compiled from publicly available literature and may not be exhaustive.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the AKT inhibitor that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines with known PI3K/AKT pathway status (e.g., PTEN-null, PIK3CA-mutant) is selected.

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a serial dilution of the AKT inhibitor for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

    • Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.

In Vivo Xenograft Model for Efficacy and Tolerability
  • Objective: To evaluate the anti-tumor efficacy and assess the general tolerability of the AKT inhibitor in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

    • Tumor Implantation: Human cancer cells (e.g., U87MG glioblastoma) are subcutaneously injected into the flank of the mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • Drug Administration: The AKT inhibitor is administered via a clinically relevant route (e.g., oral gavage) at various dose levels and schedules.

    • Monitoring: Tumor volume and body weight are measured regularly. Clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture) are recorded daily.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors and major organs may be collected for pharmacodynamic and histopathological analysis.

Repeat-Dose Toxicology Study in Rodents
  • Objective: To characterize the toxicity profile of the AKT inhibitor following repeated administration and to identify a no-observed-adverse-effect level (NOAEL).

  • Methodology:

    • Species: Typically conducted in rats and/or mice.

    • Groups: Multiple dose groups (low, mid, high) and a vehicle control group, with both male and female animals.

    • Dosing: The drug is administered daily for a specified duration (e.g., 14 or 28 days).

    • In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

    • Anatomic Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

Conclusion

The preclinical safety and toxicity evaluation of novel AKT inhibitors is a critical component of their development. Understanding the on-target toxicities associated with this class of compounds, such as dermatological and metabolic effects, is essential. A thorough preclinical assessment, employing a combination of in vitro and in vivo models as outlined in this guide, is necessary to de-risk clinical development and establish a safe starting dose for human trials. While specific data for "this compound" remains to be published, the information gathered from other AKT inhibitors provides a valuable framework for anticipating and managing the potential toxicities of this therapeutic class.

References

Methodological & Application

Application Notes and Protocols for the Use of AKT-IN-22 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT-IN-22 is a potent, allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), demonstrating promising anticancer properties. As an allosteric inhibitor, this compound binds to a site distinct from the ATP-binding pocket, offering a different mechanism of action compared to traditional kinase inhibitors. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for in vitro cell culture studies. The protocols outlined below are foundational and may require optimization for specific cell lines and experimental conditions.

Physicochemical Properties and Storage

A clear understanding of the inhibitor's properties is crucial for its effective use.

PropertyValue
Compound Name This compound (also known as compound 0R4)
CAS Number 1313880-28-2[1]
Molecular Formula C₃₃H₂₆FN₇O₂[1]
Mechanism of Action Allosteric inhibitor of AKT[1]
Storage Conditions Store at -20°C[1]
Solubility Soluble in DMSO

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for a closely related compound, likely this compound, against different AKT isoforms and in a cancer cell line. This data is essential for determining the appropriate concentration range for your experiments.

Target/Cell LineAssay TypeIC50 Value (µM)DescriptionReference
AKT1 Western Blot (p-AKT S473)0.027Inhibition of AKT1 phosphorylation in human A2780 cells after 2 hours.[2]
AKT1 Alpha-screen assay0.018Inhibition of AKT1 expressed in Sf9 cells.
AKT2 Alpha-screen assay0.018Inhibition of AKT2 expressed in Sf9 cells.
AKT3 Alpha-screen assay0.17Inhibition of AKT3 expressed in Sf9 cells.
A2780 cells Not Specified0.032Inhibition in human A2780 cells.

Signaling Pathway Visualization

The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Activation PDK1 PDK1 PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) pAKT->Downstream phosphorylates CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival AKT_IN_22 This compound AKT_IN_22->AKT Allosteric Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 571.6 g/mol ), add 175 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of AKT at Serine 473 (p-AKT S473), a key marker of its activation.

Experimental Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Immunoblotting F->G H 8. Detection & Analysis G->H Logical_Flow cluster_flow Experimental Characterization of this compound A Determine IC50 (Cell Viability Assay) B Confirm Target Engagement (Western Blot for p-AKT) A->B Concentration Range C Investigate Downstream Effects (e.g., Apoptosis Assay, Cell Cycle Analysis) B->C Mechanism of Action D Characterize Anticancer Phenotype C->D

References

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "AKT-IN-22" did not yield any publicly available data. Therefore, these application notes and protocols provide a general framework for the in vivo study of pan-AKT inhibitors, drawing upon established methodologies and data from well-characterized AKT inhibitors such as MK-2206 and others. Researchers should adapt these guidelines to the specific properties of their inhibitor of interest.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making AKT a compelling target for therapeutic intervention.[2] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel AKT inhibitors. This document provides recommended protocols and dosage considerations for preclinical in vivo studies.

Quantitative Data Summary

The following table summarizes dosage information for representative AKT inhibitors from published in vivo studies. This data can serve as a starting point for designing experiments with novel AKT inhibitors.

InhibitorAnimal ModelDosage RangeRoute of AdministrationDosing ScheduleKey FindingsReference
MK-2206 Mouse (Breast Cancer Xenograft)10 µM (in vitro derived)Not specified for in vivoNot specified for in vivoEnhanced apoptosis in combination with Th1 cytokines.[3]
Hu7691 Rat (Toxicology Study)12.5 - 150 mg/kg/day (male), 12.5 - 75 mg/kg/day (female)OralDaily for 14 daysNOAEL determined to be ≤ 12.5 mg/kg/day. Potential target organ toxicity observed.[4]
NVP-BEZ235 Not specified (in vitro)0.6 µMNot applicable24 hoursSignificantly enhanced doxorubicin-induced apoptosis in neuroblastoma cells.
Apomorphine/Amphetamine (Dopamine Agonists affecting Akt) Mouse (Neurological Study)1 - 6 mg/kgSubcutaneous (apomorphine), Intraperitoneal (amphetamine)Single doseModulated striatal Akt phosphorylation.

Signaling Pathway

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway, highlighting the central role of AKT.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 S6K->Proliferation fourEBP1->Proliferation Activation Activation -> Inhibition Inhibition --| Activator Activator Inhibitor Inhibitor Substrate Substrate Effector Effector

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an AKT inhibitor in a subcutaneous xenograft mouse model.

a. Cell Culture and Tumor Implantation:

  • Culture a human cancer cell line with a known activated PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant).

  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

  • Inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

b. Animal Acclimatization and Tumor Growth:

  • Allow the animals to acclimatize for at least one week before tumor cell implantation.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

c. Drug Formulation and Administration:

  • Formulate the AKT inhibitor in a suitable vehicle. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability). Common vehicles include saline, PBS, or solutions containing DMSO, PEG300, and Tween 80.

  • Determine the appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the inhibitor at the desired dose and schedule. A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD).

d. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the overall health of the animals daily.

  • At the end of the study (e.g., when tumors in the control group reach a specific size or after a predetermined treatment duration), euthanize the animals.

  • Excise the tumors and measure their final weight.

  • Collect tumor tissue and other relevant organs for pharmacodynamic (e.g., Western blot for p-AKT) and histopathological analysis.

Pharmacodynamic Analysis

a. Tissue Homogenization:

  • Excise tumors and other tissues of interest at a specified time point after the final dose.

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.

b. Western Blotting:

  • Determine the protein concentration of the tissue lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (e.g., at Ser473 and Thr308), and downstream targets such as p-S6 ribosomal protein.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an AKT inhibitor.

InVivo_Workflow Cell_Culture Cell Culture & Expansion Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment with AKT Inhibitor Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Analysis (PD, Histo) Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo study.

Conclusion

The successful in vivo evaluation of an AKT inhibitor requires careful planning and execution. The protocols and data presented here offer a general guide for researchers. It is crucial to optimize these protocols for the specific inhibitor and animal model being used. Preliminary studies to determine the appropriate dosage, vehicle, and administration route are highly recommended to ensure the generation of robust and reproducible data.

References

Application of the Allosteric AKT Inhibitor MK-2206 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis and therapeutic resistance in many human cancers. As a central node in this pathway, the serine/threonine kinase AKT presents a key target for cancer therapy. MK-2206 is a potent, orally bioavailable, and highly selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] Unlike ATP-competitive inhibitors, MK-2206 binds to a regulatory region of AKT, locking the kinase in an inactive conformation and preventing its downstream signaling.[3] These application notes provide a comprehensive overview of the use of MK-2206 in cancer research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Data Presentation

In Vitro Efficacy of MK-2206

The half-maximal inhibitory concentration (IC50) of MK-2206 has been determined in a wide range of cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
AKT1 -8[1]
AKT2 -12[1]
AKT3 -65[1][4]
COG-LL-317 Acute Lymphoblastic Leukemia<200[5]
RS4;11 Acute Lymphoblastic Leukemia<200[5]
Kasumi-1 Acute Myeloid Leukemia<200[5]
CHLA-10 Ewing Sarcoma<200[5]
CNE-2 Nasopharyngeal CarcinomaLow µM range[6]
HONE-1 Nasopharyngeal CarcinomaLow µM range[6]
Mia PaCa-2 Pancreatic Cancer~1000 (1 µM)[7]
Panc-1 Pancreatic Cancer~1000 (1 µM)[7]
CCLP-1 Cholangiocarcinoma~500[8]
SG231 Cholangiocarcinoma~2000 (2 µM)[8]
In Vivo Efficacy of MK-2206 in Xenograft Models

MK-2206 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
OS-31 Osteosarcoma180 mg/kg, p.o., 3x/weekSignificant EFS increase[5]
AS Neuroblastoma200 mg/kg, p.o.22%[9]
BE2 Neuroblastoma200 mg/kg, p.o.30%[9]
SY5Y Neuroblastoma200 mg/kg, p.o.44%[9]
NGP Neuroblastoma200 mg/kg, p.o.48%[9]
USC1 (PDX) Uterine Serous Carcinoma120 mg/kg, twice a weekSignificant[10]
EEC2 (PDX) Endometrioid Carcinoma120 mg/kg, twice a weekSignificant[10]
EEC4 (PDX) Endometrioid Carcinoma120 mg/kg, twice a weekSignificant[10]
CNE-2 Nasopharyngeal Carcinoma240 mg/kg, 3x/weekSignificant[6]
CNE-2 Nasopharyngeal Carcinoma480 mg/kg, 1x/weekSignificant[6]

Signaling Pathways and Mechanisms

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane. There, it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and growth, while inhibiting apoptosis.[11][12][13]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Activated AKT p-AKT (Active) PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Targets Downstream Targets (e.g., GSK3β, FOXO, mTORC1) Activated AKT->Downstream Targets Phosphorylation Apoptosis Apoptosis Activated AKT->Apoptosis Inhibition Cellular Response Cell Survival, Proliferation, Growth Downstream Targets->Cellular Response

Caption: The PI3K/AKT signaling cascade.

Mechanism of Action of MK-2206

MK-2206 functions as an allosteric inhibitor. It binds to the pleckstrin-homology (PH) domain and the kinase domain of AKT, which induces a conformational change that prevents AKT's translocation to the plasma membrane and its subsequent phosphorylation and activation. This leads to the inhibition of downstream signaling.

Caption: Allosteric inhibition of AKT by MK-2206.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MK-2206 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MK-2206

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[7]

  • Drug Treatment: Prepare serial dilutions of MK-2206 in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.[5][7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for AKT Pathway Inhibition

This protocol is to assess the phosphorylation status of AKT and its downstream targets following MK-2206 treatment.

Materials:

  • Cancer cells treated with MK-2206

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with MK-2206 for the desired time, wash cells with cold PBS and lyse with RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[16][18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[17][18]

  • Detection: After further washes with TBST, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MK-2206 in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • MK-2206

  • Vehicle (e.g., 30% Captisol in sterile water)[5][6]

  • Oral gavage needles

  • Calipers

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[6]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the MK-2206 formulation. Administer MK-2206 by oral gavage at the desired dose and schedule (e.g., 120-240 mg/kg, 2-3 times per week). Administer the vehicle to the control group.[6][10]

  • Efficacy and Tolerability Assessment: Continue to measure tumor volumes and body weights throughout the study. Monitor the general health of the animals.

  • Study Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) and assess the statistical significance of the results.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture Viability_Assay 2a. Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot 2b. Western Blot (p-AKT Analysis) Cell_Culture->Western_Blot IC50 3a. Determine IC50 Viability_Assay->IC50 Pathway_Inhibition 3b. Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Xenograft 4. Xenograft Model Establishment IC50->Xenograft Pathway_Inhibition->Xenograft Treatment 5. MK-2206 Treatment Xenograft->Treatment Monitoring 6. Tumor Growth & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint TGI 8. Determine Tumor Growth Inhibition (TGI) Endpoint->TGI

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Studying Apoptosis Using the AKT Inhibitor MK-2206

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in cell signaling pathways that regulate cell survival, proliferation, and growth.[1][2] Dysregulation of the PI3K/AKT pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][3] Consequently, AKT has emerged as a promising therapeutic target for cancer therapy.[2]

MK-2206 is a potent and highly specific allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It binds to the pleckstrin-homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation. By inhibiting AKT activity, MK-2206 can suppress the downstream signaling that promotes cell survival, ultimately leading to the induction of apoptosis in cancer cells. These application notes provide a comprehensive guide for utilizing MK-2206 to study apoptosis in cancer cell lines, including detailed experimental protocols and data presentation.

Data Presentation: Efficacy of MK-2206 in Inducing Apoptosis

The following tables summarize the quantitative effects of MK-2206 on apoptosis and cell viability in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of MK-2206 for Cell Viability

Cell LineCancer TypeIC50 (72-96h)Reference
SUNE-1Nasopharyngeal Carcinoma< 1 µM
CNE-1Nasopharyngeal Carcinoma3-5 µM
CNE-2Nasopharyngeal Carcinoma3-5 µM
HONE-1Nasopharyngeal Carcinoma3-5 µM
GEOColorectal Cancer350 nM (48h)

Table 2: Induction of Apoptosis by MK-2206 in Various Cancer Cell Lines

Cell LineCancer TypeMK-2206 ConcentrationTreatment DurationApoptotic EffectReference
GEOColorectal Cancer500 nM48h~85% increase in cell death
Mia PaCa-2Pancreatic Cancer1 µM48hSignificant increase in Annexin V positive cells
Panc-1Pancreatic Cancer1 µM48hSignificant increase in Annexin V positive cells
AGSGastric Cancer10 µM (with 10 µM Cisplatin)24h16.17% apoptotic cells (combination) vs 3.17% (MK-2206 alone)
ZR75-1, BT474, SKBR3Breast Cancer500 nM - 5 µM72hSignificant increase in Annexin V positive cells

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AKT signaling pathway, its inhibition by MK-2206, and a typical experimental workflow for assessing apoptosis.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Bad Bad AKT->Bad phosphorylates (inactivates) Caspase9 Caspase-9 AKT->Caspase9 inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival MK2206 MK-2206 MK2206->AKT inhibits Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treat with MK-2206 (Dose-Response & Time-Course) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest ApoptosisAssay Apoptosis Assays Harvest->ApoptosisAssay AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV Caspase Caspase-3 Activity Assay ApoptosisAssay->Caspase WesternBlot Western Blot (Cleaved PARP, Caspases, Bcl-2 family) ApoptosisAssay->WesternBlot DataAnalysis Data Analysis & Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis WesternBlot->DataAnalysis

References

How to dissolve and store AKT-IN-22 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution and storage of AKT-IN-22, a potent and selective inhibitor of the AKT signaling pathway. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting the serine/threonine kinase AKT (also known as Protein Kinase B). The AKT pathway is a critical signaling cascade downstream of growth factors and cytokines, playing a central role in cell survival, proliferation, growth, and metabolism.[1] Dysregulation of the AKT pathway is frequently observed in various human cancers, making it a key target for therapeutic intervention.[1][2] Understanding the precise mechanisms of action and cellular effects of inhibitors like this compound is paramount in the development of novel cancer therapies.

Physicochemical Properties and Solubility

While specific data for this compound is not publicly available, the following table summarizes the typical solubility and storage conditions for analogous AKT inhibitors. These values should serve as a starting point for the handling of this compound. It is strongly recommended to perform small-scale solubility tests before preparing large stock solutions.

PropertySolventConcentrationNotesStorage of Stock Solution
Solubility DMSO≥ 100 mg/mLHygroscopic DMSO can impact solubility; use freshly opened solvent.[3][4] Sonication may be required for complete dissolution.[4]-80°C for up to 6 months[3][4]
-20°C for up to 1 month[3][4]
EthanolSlightly or not solubleNot recommended as a primary solvent.[5]
WaterSlightly or not solubleNot recommended for initial stock preparation.[5]

Note: For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.[5][6]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.[5]

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

  • Dissolution:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5][7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Add the DMSO stock solution to the cell culture medium and mix immediately by gentle pipetting or vortexing. Do not add the aqueous medium to the concentrated DMSO stock, as this can cause the compound to precipitate.[7]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically below 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[5][6]

  • Application: Add the final working solutions to your cell cultures as per your experimental design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AKT signaling pathway and the general workflow for preparing and using this compound in experiments.

AKT_Signaling_Pathway AKT Signaling Pathway Inhibition cluster_upstream Upstream Activation cluster_akt AKT Activation cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Thr308 Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation AKT->Proliferation Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT phosphorylates Ser473 This compound This compound This compound->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental_Workflow This compound Experimental Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation cluster_assay Experimental Assay Weigh this compound Powder Weigh this compound Powder Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound Powder->Add Anhydrous DMSO Vortex/Sonicate to Dissolve Vortex/Sonicate to Dissolve Add Anhydrous DMSO->Vortex/Sonicate to Dissolve Aliquot for Storage Aliquot for Storage Vortex/Sonicate to Dissolve->Aliquot for Storage Store at -80°C (long-term) Store at -80°C (long-term) Aliquot for Storage->Store at -80°C (long-term) Store at -20°C (short-term) Store at -20°C (short-term) Aliquot for Storage->Store at -20°C (short-term) Thaw Stock Aliquot Thaw Stock Aliquot Serial Dilution in Cell Culture Medium Serial Dilution in Cell Culture Medium Thaw Stock Aliquot->Serial Dilution in Cell Culture Medium Apply to Cells Apply to Cells Serial Dilution in Cell Culture Medium->Apply to Cells Incubate for Desired Time Incubate for Desired Time Apply to Cells->Incubate for Desired Time Perform Downstream Analysis Perform Downstream Analysis Incubate for Desired Time->Perform Downstream Analysis Western Blot Western Blot Perform Downstream Analysis->Western Blot Cell Viability Assay Cell Viability Assay Perform Downstream Analysis->Cell Viability Assay Metabolism Assay Metabolism Assay Perform Downstream Analysis->Metabolism Assay

Caption: Workflow for preparing and using this compound in experiments.

References

Application Notes: Developing Cell-Based Assays for AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note on "AKT-IN-22": Publicly available scientific literature and databases do not contain specific information for a compound designated "this compound". Therefore, these application notes provide a comprehensive framework for developing cell-based assays for potent and selective AKT inhibitors, using the well-characterized allosteric inhibitor MK-2206 as a representative example. The principles and protocols described herein are broadly applicable to novel AKT inhibitors.

Introduction: The PI3K/AKT Signaling Pathway and AKT Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1] The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in this pathway.[1] Hyperactivation of the PI3K/AKT pathway is a common feature in many human cancers, often linked to genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][3] This makes AKT a highly attractive target for cancer therapy.

AKT inhibitors can be broadly classified into two main types: ATP-competitive inhibitors and allosteric inhibitors. Allosteric inhibitors, such as MK-2206, offer a distinct mechanism of action. They bind to a site other than the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state and prevents its activation by phosphorylation.[2]

These application notes provide detailed protocols for three fundamental cell-based assays to characterize the activity of an AKT inhibitor:

  • Western Blot Analysis: To confirm the direct molecular mechanism of action.

  • Cell Viability Assay: To quantify the anti-proliferative effect.

  • Apoptosis Assay: To measure the induction of programmed cell death.

Mechanism of Action and Signaling Pathway

MK-2206 is a potent and orally active allosteric inhibitor that selectively targets all three AKT isoforms (AKT1, AKT2, and AKT3). It binds to an allosteric pocket formed by the pleckstrin homology (PH) and kinase domains, preventing the conformational changes necessary for AKT's activation. This inhibition effectively blocks the auto-phosphorylation of AKT at its two key activation sites, Threonine 308 (T308) and Serine 473 (S473), and consequently prevents the phosphorylation of numerous downstream substrates that drive cell growth and survival.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PTEN PTEN PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits AKT_active AKT (Active) PDK1->AKT_active p-T308 mTORC2 mTORC2 Downstream Downstream Targets (GSK3β, FOXO, etc.) AKT_active->Downstream Phosphorylates mTORC2->AKT_active p-S473 Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor This compound (e.g., MK-2206) Inhibitor->AKT PTEN->PIP3 Inhibits WB_Workflow Start 1. Seed Cells (70-80% Confluency) Treat 2. Treat with AKT Inhibitor Start->Treat 24h Lyse 3. Lyse Cells (RIPA + Inhibitors) Treat->Lyse 1-4h Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Load Equal Protein Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 7. Block Membrane (5% BSA in TBST) Transfer->Block 1h Probe1 8. Incubate with Primary Antibody (e.g., p-AKT S473) Block->Probe1 Overnight @ 4°C Probe2 9. Incubate with HRP-Secondary Ab Probe1->Probe2 1h Detect 10. Detect Signal (ECL Substrate) Probe2->Detect Strip 11. Strip & Re-probe (Total AKT, GAPDH) Detect->Strip Viability_Workflow Start 1. Seed Cells in 96-well Plate Treat 2. Add Serial Dilution of AKT Inhibitor Start->Treat 24h Incubate 3. Incubate Treat->Incubate 72-96h Reagent 4. Add Viability Reagent (e.g., MTT) Incubate->Reagent Incubate2 5. Incubate Reagent->Incubate2 2-4h Read 6. Read Plate (Spectrophotometer) Incubate2->Read Analyze 7. Analyze Data (Dose-Response Curve) Read->Analyze Calculate IC50 Apoptosis_Workflow Start 1. Seed & Treat Cells in 6-well Plate Harvest 2. Harvest Cells (Adherent + Floating) Start->Harvest 24-48h Wash 3. Wash Cells (Cold PBS) Harvest->Wash Resuspend 4. Resuspend in Annexin V Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate (15 min, Dark) Stain->Incubate Analyze 7. Analyze via Flow Cytometry Incubate->Analyze Quantify 8. Quantify Cell Populations Analyze->Quantify Viable, Apoptotic, Necrotic

References

Application Notes: Detecting AKT Inhibition by AKT-IN-22 Using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7] AKT, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[5][8] AKT-IN-22 is an allosteric inhibitor of AKT, which is thought to function by preventing the recruitment of AKT to the plasma membrane, a crucial step for its activation. This application note provides a detailed protocol for detecting the inhibitory effects of this compound on the AKT signaling pathway in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC).

Principle of Detection

The activity of AKT is commonly assessed by measuring the phosphorylation of AKT at Ser473 (p-AKT Ser473). Inhibition of AKT by this compound is expected to decrease the levels of p-AKT Ser473. Consequently, the phosphorylation of downstream targets of AKT, such as Glycogen Synthase Kinase 3 Beta (GSK3β) at Serine 9 (p-GSK3β Ser9) and the ribosomal protein S6 at Serines 235/236 (p-S6 Ser235/236), should also be reduced.[4][9] Immunohistochemistry allows for the visualization and semi-quantitative analysis of these phosphorylation events within the tissue context.[2][10][11]

Data Presentation

The following tables provide a framework for summarizing semi-quantitative IHC staining data. The staining intensity and the percentage of positive cells should be evaluated by a qualified pathologist.

Table 1: IHC Staining Score for p-AKT (Ser473)

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Table 2: IHC Staining Score for p-GSK3β (Ser9)

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Table 3: IHC Staining Score for p-S6 (Ser235/236)

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Staining Intensity Score: 0 = No staining, 1 = Weak staining, 2 = Moderate staining, 3 = Strong staining. H-Score: A semi-quantitative scoring system calculated by multiplying the staining intensity by the percentage of positive cells.

Experimental Protocols

This section provides detailed methodologies for the immunohistochemical detection of p-AKT (Ser473), p-GSK3β (Ser9), and p-S6 (Ser235/236).

I. Tissue Preparation
  • Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemistry Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

A. Deparaffinization and Rehydration

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in two changes of 95% ethanol for 3 minutes each.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

B. Antigen Retrieval

  • Immerse slides in a pre-heated Target Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).

  • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

  • Rinse slides with distilled water.

C. Peroxidase Blocking

  • Immerse slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with distilled water and then with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).

D. Blocking

  • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

E. Primary Antibody Incubation

  • Dilute the primary antibody in antibody diluent to the recommended concentration.

    • Anti-phospho-AKT (Ser473) antibody

    • Anti-phospho-GSK3β (Ser9) antibody[4]

    • Anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody[3][9]

  • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

F. Secondary Antibody and Detection

  • Rinse slides three times with wash buffer for 5 minutes each.

  • Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Rinse slides three times with wash buffer for 5 minutes each.

  • Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Rinse slides three times with wash buffer for 5 minutes each.

G. Chromogen and Counterstaining

  • Incubate slides with a DAB (3,3'-Diaminobenzidine) chromogen solution until the desired brown staining intensity is reached.

  • Rinse slides with distilled water to stop the reaction.

  • Counterstain the slides with hematoxylin (B73222) for 1-2 minutes.

  • "Blue" the slides in running tap water or a bluing reagent.

H. Dehydration and Mounting

  • Dehydrate the slides through graded ethanol solutions and xylene.

  • Coverslip the slides using a permanent mounting medium.

III. Controls
  • Positive Control: Use tissue sections known to express the target phosphorylated protein (e.g., specific cancer tissues with known activated AKT pathway).

  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.

  • Vehicle Control: Treat animals or cells with the vehicle used to dissolve this compound to establish a baseline of AKT pathway activation.

Visualization of Signaling Pathways and Workflow

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment to membrane p-AKT p-AKT (Thr308, Ser473) AKT->p-AKT PDK1 PDK1 PDK1->AKT P-Thr308 mTORC2 mTORC2 mTORC2->AKT P-Ser473 GSK3b GSK3β p-AKT->GSK3b Inhibition TSC2 TSC2 p-AKT->TSC2 Inhibition Cell Survival Cell Survival p-AKT->Cell Survival p-GSK3b p-GSK3β (Ser9) (Inactive) GSK3b->p-GSK3b mTORC1 mTORC1 TSC2->mTORC1 S6K S6K mTORC1->S6K Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation S6 S6 S6K->S6 p-S6 p-S6 (Ser235/236) S6->p-S6 This compound This compound This compound->AKT Inhibits recruitment

Caption: AKT Signaling Pathway and Inhibition by this compound.

IHC_Workflow Tissue_Fixation 1. Tissue Fixation (Formalin) Paraffin_Embedding 2. Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning 3. Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 5. Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking 6. Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking 7. Blocking Peroxidase_Blocking->Blocking Primary_Antibody 8. Primary Antibody (p-AKT, p-GSK3β, p-S6) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 10. Detection (HRP) Secondary_Antibody->Detection Chromogen 11. Chromogen (DAB) Detection->Chromogen Counterstain 12. Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 13. Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy 14. Microscopy & Analysis Dehydration_Mounting->Microscopy

Caption: Immunohistochemistry Experimental Workflow.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT (also known as Protein Kinase B) is a serine/threonine-specific protein kinase that plays a critical role in mediating cell survival, proliferation, and metabolism.[1] As a central node in the PI3K/AKT signaling pathway, AKT is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Aberrant AKT activation promotes tumorigenesis by phosphorylating a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[1][3]

AKT-IN-22 is a potent and selective small molecule inhibitor of AKT. These application notes provide a comprehensive guide for utilizing flow cytometry to characterize the cellular effects of this compound, with a focus on apoptosis and cell cycle analysis. The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic potential of AKT inhibition.

Application Notes

Mechanism of Action

This compound is designed to suppress the kinase activity of AKT. The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a host of downstream targets to regulate cellular processes. By inhibiting AKT, this compound is expected to prevent the phosphorylation of these downstream substrates, thereby blocking survival signals and promoting anti-tumor effects.

Cellular Effects of this compound

Inhibition of AKT by this compound is anticipated to induce the following cellular responses:

  • Induction of Apoptosis: Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and regulating the expression of Bcl-2 family proteins. Inhibition of AKT is therefore expected to lead to the induction of apoptosis.

  • Cell Cycle Arrest: AKT influences cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21 and p27. It also promotes the expression of cyclins, such as cyclin D1. Treatment with an AKT inhibitor is likely to cause cell cycle arrest, commonly at the G1/S or G2/M transition, depending on the cellular context.

Flow Cytometry in the Analysis of this compound Effects

Flow cytometry is a powerful technique for the single-cell analysis of the effects of this compound. Key applications include:

  • Apoptosis Assays: Using Annexin V and Propidium Iodide (PI) staining, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Staining of DNA with PI in permeabilized cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Phospho-Flow Cytometry: This technique uses phospho-specific antibodies to quantify the phosphorylation status of intracellular proteins, such as AKT itself (p-AKT), providing a direct measure of target engagement by this compound.

Quantitative Data Summary

The following tables present hypothetical data illustrating the expected dose-dependent effects of a 24-hour treatment with this compound on a cancer cell line.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)80.5 ± 3.512.3 ± 2.27.2 ± 1.5
This compound (5 µM)65.1 ± 4.225.4 ± 3.19.5 ± 1.8
This compound (10 µM)40.8 ± 5.145.2 ± 4.514.0 ± 2.3

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control (DMSO)55.4 ± 2.828.1 ± 1.916.5 ± 1.51.8 ± 0.4
This compound (1 µM)68.2 ± 3.115.3 ± 2.016.5 ± 1.85.7 ± 1.1
This compound (5 µM)75.6 ± 3.98.1 ± 1.516.3 ± 2.112.4 ± 2.0
This compound (10 µM)78.3 ± 4.25.2 ± 1.116.5 ± 2.320.1 ± 3.2

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Bad Bad AKT->Bad Phosphorylates TSC2 TSC2 AKT->TSC2 Phosphorylates AKT_IN_22 This compound AKT_IN_22->AKT Inhibits Apoptosis Apoptosis Bad->Apoptosis pBad p-Bad pBad->Apoptosis Inhibits mTORC1 mTORC1 TSC2->mTORC1 pTSC2 p-TSC2 pTSC2->mTORC1 Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Growth_Factor Growth Factor Growth_Factor->RTK Apoptosis_Workflow cluster_workflow Experimental Workflow: Apoptosis Analysis A Seed cells and allow to adhere overnight B Treat cells with this compound or Vehicle Control A->B C Incubate for desired time (e.g., 24h) B->C D Harvest cells (including supernatant) C->D E Wash with cold PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I Cell_Cycle_Workflow cluster_workflow Experimental Workflow: Cell Cycle Analysis A Seed cells and allow to adhere overnight B Treat cells with this compound or Vehicle Control A->B C Incubate for desired time (e.g., 24h) B->C D Harvest and wash cells with PBS C->D E Fix cells in cold 70% ethanol D->E F Incubate at -20°C E->F G Wash to remove ethanol F->G H Resuspend in PI/RNase A staining buffer G->H I Incubate in the dark H->I J Analyze by Flow Cytometry I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AKT-IN-22 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with AKT-IN-22. The following information is curated to assist in achieving successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of AKT inhibitors is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][3]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:

  • Gentle Warming: Warm the solution to 37°C for a short period.

  • Sonication: Use an ultrasonic bath to aid in dissolution.[3]

  • Vortexing: Mix the solution vigorously using a vortex mixer.

Ensure that the solution is clear before proceeding with your experiment. If precipitation occurs upon dilution into aqueous media, refer to the troubleshooting guide below.

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A3: It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO.[2] This allows for minimal volumes of the stock solution to be used in your experiments, keeping the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2]

Q4: How should I store the this compound stock solution?

A4: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[1]

Troubleshooting Guide for this compound Insolubility

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
  • Possible Cause: The compound has limited solubility in aqueous solutions. The transition from a high concentration in DMSO to a lower concentration in an aqueous environment can cause it to precipitate out of solution.

  • Solution:

    • Lower the Final Concentration: Test a lower final concentration of this compound in your assay.

    • Increase the DMSO Percentage (with caution): While keeping the final DMSO concentration below 0.1% is ideal for cell-based assays, a slightly higher concentration (e.g., up to 0.5%) may be tolerated by some cell lines. Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.[4]

    • Use a Surfactant (for biochemical assays): For cell-free enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) to the assay buffer can help maintain the solubility of the compound.[4] Note that detergents are generally not suitable for cell-based assays as they can be cytotoxic.[4]

    • Serum in Media: For cell culture experiments, the presence of serum can sometimes aid in the solubility of hydrophobic compounds.

Issue 2: Inconsistent experimental results or lower than expected potency.
  • Possible Cause: The compound may not be fully dissolved, leading to an inaccurate final concentration in the assay.

  • Solution:

    • Confirm Complete Dissolution of Stock: Before each use, ensure your stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitate.

    • Prepare Fresh Dilutions: Prepare working dilutions from the stock solution immediately before use.[2] Avoid storing diluted aqueous solutions of the compound.

    • Filter Sterilization: If you need to sterilize your working solution, use a 0.22 µm filter. Be aware that some compounds can adhere to the filter membrane, potentially reducing the final concentration.

Quantitative Data Summary

The following table summarizes the solubility of various AKT inhibitors in DMSO. While specific data for this compound is not publicly available, this information for structurally related compounds provides a useful reference.

Compound NameSolventSolubility
AKT-IN-3DMSO≥ 100 mg/mL (189.98 mM)[1]
AKT-IN-6DMSO125 mg/mL (320.98 mM) (with ultrasound)[3]
Akt Inhibitor IVDMSO5 mg/mL or 10 mg/mL
Akt Inhibitor XWater1 mg/mL[5]

Experimental Protocols

Protocol for Solubilizing this compound
  • Preparation: Allow the vial of this compound and a fresh, unopened bottle of anhydrous DMSO to come to room temperature.

  • Addition of Solvent: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C for a brief period, followed by vortexing.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Visualizations

AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[6][7][8] Growth factor signaling activates PI3K, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to exert its effects.[8][9]

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Thr308 Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Ser473 Proliferation Cell Proliferation & Survival Downstream->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT signaling pathway.

Troubleshooting Workflow for this compound Insolubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow Start Start: this compound Insolubility Issue CheckSolvent Is the DMSO anhydrous and fresh? Start->CheckSolvent UseFreshDMSO Use a new, unopened bottle of anhydrous DMSO CheckSolvent->UseFreshDMSO No DissolutionMethod Is the compound fully dissolved in DMSO? CheckSolvent->DissolutionMethod Yes UseFreshDMSO->DissolutionMethod ApplyTechniques Apply vortexing, sonication, or gentle warming (37°C) DissolutionMethod->ApplyTechniques No PrecipitationCheck Does precipitation occur upon dilution in aqueous buffer? DissolutionMethod->PrecipitationCheck Yes ApplyTechniques->DissolutionMethod OptimizeDilution Optimize dilution protocol: - Lower final concentration - Pre-warm buffer - Add compound to vortexing buffer PrecipitationCheck->OptimizeDilution Yes Success Success: Compound is soluble PrecipitationCheck->Success No AssayType Is it a cell-based or biochemical assay? OptimizeDilution->AssayType ContactSupport If issues persist, contact technical support OptimizeDilution->ContactSupport CellBased For cell-based assays: - Keep DMSO ≤ 0.1% - Include vehicle control AssayType->CellBased Cell-based Biochemical For biochemical assays: - Consider adding a surfactant (e.g., 0.01% Tween-20) AssayType->Biochemical Biochemical CellBased->Success Biochemical->Success

Caption: A workflow for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing AKT-IN-22 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AKT-IN-22, a potent allosteric AKT inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs and achieve maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, allosteric inhibitor of the AKT serine/threonine kinase family (AKT1, AKT2, and AKT3). Unlike ATP-competitive inhibitors that bind to the active site, allosteric inhibitors like this compound bind to a different site on the kinase. This binding induces a conformational change that locks AKT in an inactive state, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological endpoint being measured. Based on data from similar potent, allosteric AKT inhibitors, a starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. We recommend a serial dilution series spanning from approximately 0.1 nM to 10 µM to determine the EC50/IC50 for your specific system.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: The most direct method to confirm on-target activity is to assess the phosphorylation status of AKT and its downstream targets using Western blotting. A significant decrease in phosphorylated AKT (p-AKT) at key residues such as Serine 473 (S473) and Threonine 308 (T308), relative to total AKT levels, indicates successful inhibition. You can also probe for the phosphorylation of downstream AKT substrates like GSK3β (at Serine 9) or PRAS40 (at Threonine 246).

Q5: What are some potential reasons for observing high cytotoxicity at expected inhibitory concentrations?

A5: High cytotoxicity could be due to several factors:

  • High sensitivity of the cell line: Some cell lines are particularly dependent on the PI3K/AKT signaling pathway for survival, making them highly sensitive to AKT inhibition.

  • Off-target effects: At higher concentrations, allosteric inhibitors can sometimes exhibit off-target effects.[1]

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding recommended limits (typically ≤ 0.1%).

If you encounter high cytotoxicity, consider reducing the concentration of this compound and/or shortening the incubation time.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of AKT Phosphorylation
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 50 µM).
Insufficient Incubation Time Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation period for your cell line.
Inhibitor Degradation Use a fresh aliquot of your this compound stock solution. Avoid repeated freeze-thaw cycles.
High Cell Confluency Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can sometimes alter signaling pathways and inhibitor efficacy.
Suboptimal Lysate Preparation Use lysis buffers containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of AKT during sample processing. Keep samples on ice at all times.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each replicate.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Pipetting Errors Use calibrated pipettes and ensure consistent technique when adding cells, media, and inhibitor solutions.
Incomplete Inhibitor Solubilization Ensure your this compound stock solution is fully dissolved before making dilutions. Vortex the stock solution briefly before use.
Issue 3: Development of Resistance to this compound
Possible Cause Troubleshooting Steps
Activation of Compensatory Signaling Pathways Investigate the activation of parallel survival pathways, such as the MAPK/ERK or STAT3 pathways, using Western blotting. Consider combination therapies with inhibitors targeting these compensatory pathways.
Upregulation of Receptor Tyrosine Kinases (RTKs) Perform a phospho-RTK array to screen for the upregulation of various RTKs. Validate any findings with Western blotting.
AKT Isoform Switching Analyze the expression levels of all three AKT isoforms (AKT1, AKT2, AKT3) to check for upregulation of a less sensitive isoform.

Data Presentation

Table 1: In Vitro Potency of Similar Allosteric AKT Inhibitors

The following table provides IC50 values for other potent, allosteric AKT inhibitors, which can serve as a reference for designing your initial dose-response experiments with this compound.

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
AKT-IN-3 1.41.21.7[2]
Akt1/Akt2-IN-1 3.5421900[3]

Note: IC50 values can vary significantly between different assay conditions and cell lines.

Experimental Protocols

Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Confirmation of Target Inhibition by Western Blotting

This protocol describes how to verify the inhibition of AKT phosphorylation in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal.

Mandatory Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Membrane Recruitment PDK1->AKT Phosphorylation (T308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation AKT_IN_22 This compound AKT_IN_22->AKT Allosteric Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow Start Start: Seed Cells Prepare Prepare Serial Dilutions of this compound Start->Prepare Treat Treat Cells with Inhibitor & Vehicle Prepare->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data: Calculate % Viability Measure->Analyze Plot Plot Dose-Response Curve Analyze->Plot End Determine IC50 Plot->End

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Problem Problem: No/Weak Inhibition of p-AKT Check_Conc Is the concentration range appropriate? Problem->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Solution_Conc Solution: Perform wider dose-response Check_Conc->Solution_Conc No Check_Reagent Is the inhibitor stock fresh? Check_Time->Check_Reagent Yes Solution_Time Solution: Perform time-course experiment Check_Time->Solution_Time No Check_Cells Are cells healthy and not over-confluent? Check_Reagent->Check_Cells Yes Solution_Reagent Solution: Use a fresh aliquot Check_Reagent->Solution_Reagent No Solution_Cells Solution: Optimize cell culture conditions Check_Cells->Solution_Cells No Success Problem Resolved Check_Cells->Success Yes Solution_Conc->Success Solution_Time->Success Solution_Reagent->Success Solution_Cells->Success

Caption: A logical workflow for troubleshooting weak p-AKT inhibition.

References

Technical Support Center: Troubleshooting AKT-IN-22 Inhibition of AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AKT pathway research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the AKT inhibitor, AKT-IN-22. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address why you might not be observing the expected inhibition of AKT phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific allosteric inhibitor of AKT kinases (AKT1, AKT2, and AKT3)[1]. Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a different site on the AKT protein. This binding event locks the kinase in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent phosphorylation by upstream kinases such as PDK1 (at Threonine 308) and mTORC2 (at Serine 473).

Q2: What is the expected outcome of successful this compound treatment in a cell-based assay?

Successful treatment with this compound should lead to a significant reduction in the levels of phosphorylated AKT (p-AKT) at key residues like Serine 473 and Threonine 308, without affecting the total AKT protein levels. This inhibition of AKT activity will, in turn, affect the phosphorylation status of downstream targets of AKT, such as GSK3β and FOXO transcription factors.

Q3: At what concentration should I use this compound?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response experiment to determine the IC50 value for AKT phosphorylation inhibition in your specific cell model. Start with a concentration range guided by published data for similar allosteric AKT inhibitors, if available, and assess p-AKT levels by Western blot.

Troubleshooting Guide: Why is this compound Not Inhibiting AKT Phosphorylation?

Several factors, from inhibitor preparation to cellular context, can contribute to a lack of observable inhibition. This guide provides a systematic approach to troubleshooting your experiment.

Section 1: Inhibitor and Reagent Integrity
Potential Issue Troubleshooting Steps Expected Outcome
Degraded or Inactive Inhibitor 1. Ensure this compound has been stored correctly (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles. 2. Prepare fresh aliquots of the inhibitor from a new stock. 3. Visually inspect the stock solution for any signs of precipitation.A fresh, properly stored inhibitor should exhibit its expected potency.
Incorrect Inhibitor Concentration 1. Verify the calculations for your stock and working concentrations. 2. Perform a dose-response curve to identify the optimal inhibitory concentration for your cell line.A clear dose-dependent decrease in p-AKT levels should be observed.
Issues with Solvent 1. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cellular stress or off-target effects. 2. Include a vehicle-only control in your experiment.The vehicle control should show no significant effect on p-AKT levels compared to untreated cells.
Section 2: Experimental Protocol and Technique
Potential Issue Troubleshooting Steps Expected Outcome
Suboptimal Treatment Time 1. The kinetics of AKT inhibition can vary between cell types. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment.Identification of the time point with maximal p-AKT inhibition.
High Basal AKT Activity 1. For experiments involving stimulation (e.g., with growth factors), ensure complete serum starvation for an adequate period before stimulation to reduce basal p-AKT levels.[2] 2. Titrate the concentration of the stimulating agent to achieve a robust but not saturating p-AKT signal.Lower basal p-AKT levels will provide a clearer window to observe inhibition.
Issues with Cell Lysis and Protein Extraction 1. Lyse cells on ice using a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of AKT during sample preparation.[2][3] 2. Ensure complete cell lysis and accurate protein concentration determination for equal loading.Consistent total AKT levels across all lanes on a Western blot.
Problems with Western Blotting 1. Use a positive control (e.g., lysate from cells with known high p-AKT levels) and a negative control.[3] 2. Optimize antibody dilutions; a high-quality, validated p-AKT antibody is crucial. 3. Block the membrane with an appropriate agent (e.g., 5% BSA in TBST for phospho-antibodies) to reduce background. 4. Ensure efficient protein transfer from the gel to the membrane.A clean Western blot with specific bands for p-AKT and total AKT.
Section 3: Cellular and Biological Factors
Potential Issue Troubleshooting Steps Expected Outcome
Cell Line-Specific Resistance 1. Some cell lines may have intrinsic resistance to AKT inhibitors due to compensatory signaling pathways. 2. Consider using a different cell line known to be sensitive to AKT inhibition as a positive control.Confirmation that the inhibitor is active in a sensitive context.
Upregulation of Compensatory Pathways 1. Inhibition of AKT can sometimes lead to the activation of other pro-survival pathways (e.g., MAPK/ERK pathway). 2. Investigate the activation status of other relevant signaling pathways in your treated cells.Understanding the broader signaling response to AKT inhibition in your model.
Acquired Resistance 1. In long-term studies, cells can develop resistance to AKT inhibitors through various mechanisms, such as mutations in AKT1 or upregulation of AKT isoforms. 2. Sequence the AKT gene in resistant cells to check for mutations. 3. Assess the expression levels of all three AKT isoforms by Western blot.Identification of potential mechanisms of acquired resistance.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-AKT (Ser473)
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing for Total AKT:

    • To normalize the p-AKT signal, the membrane can be stripped using a mild stripping buffer.

    • Wash the membrane extensively with TBST.

    • Block the membrane again and probe with a primary antibody for total AKT.

Visualizing Signaling Pathways and Workflows

AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits PDK1 PDK1 PDK1->AKT phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (e.g., GSK3β, FOXO) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AKTEG This compound AKTEG->AKT inhibits conformation change

Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start No inhibition of p-AKT observed CheckInhibitor Check Inhibitor Integrity - Fresh stock? - Correct concentration? Start->CheckInhibitor InhibitorOK Inhibitor is OK CheckInhibitor->InhibitorOK Yes InhibitorNotOK Prepare fresh inhibitor and repeat dose-response CheckInhibitor->InhibitorNotOK No CheckProtocol Review Experimental Protocol - Treatment time? - Lysis buffer? - Western blot technique? ProtocolOK Protocol is OK CheckProtocol->ProtocolOK Yes ProtocolNotOK Optimize protocol steps (time course, lysis, WB) CheckProtocol->ProtocolNotOK No CheckCellular Investigate Cellular Factors - Cell line resistance? - Compensatory pathways? CellularOK Cellular factors understood CheckCellular->CellularOK Addressed CellularNotOK Use sensitive control cell line / Probe other pathways CheckCellular->CellularNotOK Not Addressed InhibitorOK->CheckProtocol ProtocolOK->CheckCellular

References

Off-target effects of AKT-IN-22 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AKT-IN-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent, allosteric AKT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 0R4) is a potent, allosteric inhibitor of the AKT serine/threonine kinase. Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors like this compound bind to a distinct site on the enzyme. This binding event induces a conformational change that locks AKT in an inactive state, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[1][2] By inhibiting AKT, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and growth in many cancer types.[1]

Q2: What are the known isoforms of AKT, and does this compound inhibit all of them?

A2: There are three main isoforms of AKT: AKT1, AKT2, and AKT3. These isoforms share a high degree of structural similarity but have some distinct and overlapping functions in cellular processes.[3] While specific isoform selectivity data for this compound is not extensively published, allosteric inhibitors of AKT can exhibit isoform-specific effects. For instance, some allosteric inhibitors are known to predominantly inhibit AKT1 and AKT2 with reduced potency against AKT3.[4] It is recommended to empirically determine the isoform-specific inhibitory profile of this compound in your experimental system.

Q3: What are the potential off-target effects of this compound that I should consider?

A3: While allosteric inhibitors are generally designed for higher selectivity compared to ATP-competitive inhibitors, off-target effects are still a possibility. Based on the profiles of other AKT inhibitors, potential off-target kinases for this compound could include other members of the AGC kinase family, which share structural similarities with AKT. These may include:

  • Protein Kinase A (PKA)

  • Protein Kinase C (PKC)

  • ROCK1

  • RSK1

  • p70S6K

  • SGK

It is crucial to experimentally verify the selectivity of this compound in your model system. A kinome-wide selectivity screen is the most comprehensive way to identify potential off-target interactions.

Q4: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?

A4: Distinguishing on-target from off-target effects is a critical aspect of working with kinase inhibitors. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different AKT inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AKT. If the phenotype of AKT knockdown matches the phenotype observed with this compound treatment, it supports an on-target mechanism.

  • Rescue Experiments: In cells treated with this compound, introduce a drug-resistant mutant of AKT. If the on-target effects are rescued but the unexpected phenotype persists, it is likely an off-target effect.

  • Phospho-proteomics: Analyze global changes in protein phosphorylation following treatment with this compound. This can reveal unexpected alterations in signaling pathways that are not downstream of AKT.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my cellular assays.

Possible CauseSuggested Solution
Cell Line Variability Different cell lines can have varying levels of AKT activation and expression of compensatory signaling pathways. Test this compound across multiple cell lines to determine a consistent potency range.
Compound Solubility Poor solubility can lead to inaccurate concentrations. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Assay Conditions Factors like cell density, serum concentration, and incubation time can influence the apparent potency. Optimize and standardize these parameters for your specific assay.
ATP Concentration (for comparison with ATP-competitive inhibitors) While this compound is an allosteric inhibitor and its binding is independent of ATP, if you are comparing its potency to an ATP-competitive inhibitor, be aware that the high intracellular ATP concentration can reduce the apparent potency of the latter.

Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective.

Possible CauseSuggested Solution
Off-Target Kinase Inhibition The observed cytotoxicity may be due to the inhibition of an unintended kinase that is critical for cell survival. Perform a kinome-wide selectivity screen to identify potential off-target kinases.
Cell Line-Specific Dependencies The specific cell line you are using may have a unique dependency on a pathway that is inadvertently inhibited by an off-target effect of this compound. Test the inhibitor in a panel of different cell lines to assess the consistency of the cytotoxic effect.
Inappropriate Dosage The effective concentration for inhibiting AKT may be very close to a concentration that causes off-target toxicity. Perform a detailed dose-response curve to identify the lowest effective concentration with minimal toxicity.

Quantitative Data Summary

The following table provides a representative kinase selectivity profile for a hypothetical allosteric AKT inhibitor, based on publicly available data for similar compounds. Note: This data is for illustrative purposes only and the actual selectivity of this compound should be experimentally determined.

Table 1: Representative Kinase Selectivity Profile of an Allosteric AKT Inhibitor

Kinase TargetIC50 (nM)Selectivity vs. AKT1Notes
AKT1 (On-Target) 10 1x Primary Target
AKT2 (On-Target) 15 1.5x Primary Target
AKT3 (On-Target) >500 >50x Reduced potency is common for some allosteric inhibitors.
PKA (Off-Target)1,500150xMember of the AGC kinase family.
ROCK1 (Off-Target)2,000200xMember of the AGC kinase family.
p70S6K (Off-Target)>10,000>1000xMember of the AGC kinase family.
CDK2 (Off-Target)>10,000>1000xRepresentative of a different kinase family.
EGFR (Off-Target)>10,000>1000xRepresentative of a different kinase family.

IC50 values are hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology: This protocol outlines a common approach using a commercial kinase profiling service.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, prepare a working solution at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Panel Selection: Choose a commercial service that offers a large, representative panel of human kinases (e.g., >400 kinases).

  • Binding or Activity Assay: The service will typically perform either a competition binding assay or a direct enzymatic activity assay.

    • Competition Binding Assay: this compound will compete with a labeled ligand for binding to each kinase in the panel. The amount of displacement is measured to determine the binding affinity.

    • Enzymatic Assay: The ability of this compound to inhibit the catalytic activity of each kinase is measured, typically by quantifying the phosphorylation of a specific substrate.

  • Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as IC50 values for a range of kinases. This data can be used to calculate a selectivity score and identify potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, AKT, in a cellular context.

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Procedure:

  • Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Clarification of Lysates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for AKT.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT_inactive AKT (inactive) PIP3->AKT_inactive recruits PDK1->AKT_inactive phosphorylates AKT_active AKT (active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 activates GSK3b GSK3β AKT_active->GSK3b inhibits FOXO FOXO AKT_active->FOXO inhibits BAD BAD AKT_active->BAD inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival FOXO->Cell_Survival BAD->Cell_Survival Growth_Factor Growth Factor Growth_Factor->RTK AKT_IN_22 This compound AKT_IN_22->AKT_inactive inhibits activation

Caption: The AKT signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed with this compound Kinome_Scan Perform Kinome-wide Selectivity Screen Start->Kinome_Scan Genetic_KO Genetic Knockdown/Knockout of AKT Start->Genetic_KO Orthogonal_Inhibitor Test Structurally Unrelated AKT Inhibitor Start->Orthogonal_Inhibitor Decision1 Potential Off-Targets Identified? Kinome_Scan->Decision1 Decision2 Phenotype Matches This compound? Genetic_KO->Decision2 Decision3 Phenotype Matches This compound? Orthogonal_Inhibitor->Decision3 Validate_Off_Target Validate Off-Target (e.g., with specific inhibitor or genetic KO of off-target) Decision1->Validate_Off_Target Yes On_Target_Effect Phenotype is Likely On-Target Decision1->On_Target_Effect No Decision2->On_Target_Effect Yes Off_Target_Effect Phenotype is Likely Off-Target Decision2->Off_Target_Effect No Decision3->On_Target_Effect Yes Decision3->Off_Target_Effect No Validate_Off_Target->Off_Target_Effect

References

Technical Support Center: Investigating AKT-IN-22 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the use of AKT-IN-22 in animal models. The information is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the AKT signaling pathway. AKT (also known as Protein Kinase B) is a critical serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling cascade. This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making AKT a key therapeutic target.[2][3] this compound is designed to inhibit the activity of AKT, thereby blocking downstream signaling and inducing an anti-tumor effect.

Q2: What are the potential on-target and off-target toxicities of pan-AKT inhibitors like this compound?

A2: Due to the central role of the PI3K/AKT/mTOR pathway in normal physiological processes, both on-target and off-target toxicities can be anticipated.[2][4]

  • On-target toxicities may include metabolic disturbances such as hyperglycemia, as AKT2 is a key regulator of glucose homeostasis.[5] Other on-target effects could involve skin rashes and gastrointestinal issues, as the pathway is involved in the health of these tissues.[4][6]

  • Off-target toxicities can arise from the inhibitor binding to other kinases with similar structures.[7] For example, studies with the novel pan-AKT inhibitor Hu7691 in rats identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity, with possible effects on the liver, kidneys, heart, and ovaries.[8]

Q3: Are there known gender-specific differences in toxicity for pan-AKT inhibitors?

A3: Yes, some studies have indicated potential gender-related differences in toxicity. For instance, in a 14-day repeated-dose study of the pan-AKT inhibitor Hu7691 in Sprague Dawley rats, female rats exhibited toxicity at lower doses than male rats.[8] This highlights the importance of evaluating toxicity in both male and female animals during preclinical studies.

Q4: What are the key considerations for designing a dose-escalation study for this compound?

A4: A well-designed dose-escalation study is crucial to identify the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D).[9] Key considerations include:

  • Starting Dose: The initial dose should be a fraction of the dose that caused no adverse effects in preclinical toxicology studies.

  • Dose Escalation Scheme: Traditional 3+3 designs are common, but model-assisted designs like the modified toxicity probability interval (mTPI) can be more efficient.[10]

  • Dose-Limiting Toxicities (DLTs): Clear criteria for what constitutes a DLT must be established before the study begins.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood sampling for PK analysis and biomarker analysis (e.g., p-AKT in surrogate tissues or tumors) should be incorporated to understand drug exposure and target engagement.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Toxicity Observed at Presumed Safe Doses

Possible Causes:

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.

  • Formulation Issues: Poor solubility or stability of this compound in the formulation could lead to inconsistent exposure and unexpected toxicity.

  • Species-Specific Sensitivity: The chosen animal model may be more sensitive to AKT inhibition than anticipated.

  • Off-Target Effects: this compound may have off-target activities that were not predicted by in vitro screening.

Troubleshooting Steps:

  • Conduct a Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to rule out its contribution to the observed toxicity.[13]

  • Optimize the Formulation:

    • Assess the solubility and stability of this compound in the current vehicle.

    • Consider alternative formulations to improve solubility and bioavailability, such as using cyclodextrins, developing an amorphous solid dispersion, or reducing particle size through micronization.[13]

  • Perform a Maximum Tolerated Dose (MTD) Study: A systematic MTD study will help to accurately determine the dose-toxicity relationship in your specific animal model.[13]

  • Comprehensive Toxicity Profiling: Conduct detailed clinical observations, and at study termination, perform hematological analysis, clinical chemistry, and histopathological examination of major organs to identify the specific organs and systems affected.[8]

Issue 2: Lack of Efficacy at Tolerable Doses

Possible Causes:

  • Insufficient Drug Exposure: The dose of this compound may be too low to achieve therapeutic concentrations in the tumor tissue.

  • Poor Pharmacokinetics: The drug may have low bioavailability or be rapidly metabolized and cleared.

  • Tumor Model Resistance: The selected tumor model may have intrinsic or acquired resistance to AKT inhibition.

Troubleshooting Steps:

  • Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Measure the concentration of this compound in plasma and tumor tissue over time to determine key PK parameters like Cmax, AUC, and half-life.[11][14]

    • Correlate drug exposure with pharmacodynamic markers of AKT inhibition (e.g., decreased phosphorylation of AKT, PRAS40, or S6) in tumor tissue.[13]

  • Dose Escalation: If toxicity permits, carefully escalate the dose to determine if higher exposure can lead to an anti-tumor response.[13]

  • Re-evaluate the Tumor Model: Consider using alternative tumor models, such as patient-derived xenografts (PDX), which may better reflect the heterogeneity of human tumors.[13]

  • Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals to explore potential resistance mechanisms, such as mutations in downstream signaling pathways.

Data Presentation

Table 1: Example Toxicity Profile of a Pan-AKT Inhibitor (Hu7691) in Rats

Dose (mg/kg/day)SexKey Clinical ObservationsPotential Target Organs of Toxicity
12.5Male & FemaleNo observed adverse effects-
25FemaleRed-stained nose, arched back, emaciationSpleen, Thymus, Gastrointestinal Tract
50MaleVertical hair, dull hair, red nose, arched back, emaciationSpleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart
50FemaleAnimal fatalities observedSpleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart, Ovaries
75FemaleAnal filth, increased severity of other signsSpleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart, Ovaries
100MaleIncreased severity of clinical signsSpleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart
150MaleAnimal fatalities observedSpleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart

Data adapted from a study on Hu7691 and presented as a hypothetical example for a pan-AKT inhibitor.[8]

Table 2: Common Toxicities Associated with PI3K/AKT Pathway Inhibitors and Management Strategies

ToxicityGradeManagement Strategy
Hyperglycemia1-2Monitor blood glucose. Consider dietary modification.
3-4Withhold AKT inhibitor. Initiate metformin (B114582) or other antihyperglycemic agents.
Rash1-2Prophylactic non-sedating antihistamines. Topical corticosteroids.
3-4Withhold AKT inhibitor. Oral corticosteroids.
Diarrhea1-2Loperamide. Maintain hydration.
3-4Withhold AKT inhibitor. Aggressive hydration and anti-diarrheal medication.
Stomatitis1-2Steroid mouthwash.
3-4Withhold AKT inhibitor. Pain management.

General guidance based on clinically observed toxicities of PI3K/AKT inhibitors.[4][6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., mice or rats). Use both male and female animals.

  • Group Size: n = 3-5 animals per dose group.

  • Dose Selection: Based on preliminary data, select a range of at least 5 dose levels.

  • Dosing Regimen: Administer this compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record clinical signs daily (e.g., changes in posture, activity, fur texture).

    • Measure body weight daily.

    • At the end of the study, collect blood for hematology and clinical chemistry.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Select the same animal model as in the efficacy studies.

  • Group Size: n = 3 animals per time point.

  • Dosing: Administer a single dose of this compound at a well-tolerated and potentially efficacious dose.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Mandatory Visualization

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 BAD BAD AKT->BAD inhibits GSK3b GSK3β AKT->GSK3b inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis AK_IN_22 This compound AK_IN_22->AKT PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

MTD_Study_Workflow start Start MTD Study dose_selection Select Dose Cohorts (n=3-5 animals/group) start->dose_selection dosing Administer this compound (e.g., daily for 14 days) dose_selection->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring endpoint End of Study (Day 14) monitoring->endpoint dlt Dose-Limiting Toxicity? monitoring->dlt If severe toxicity analysis Analysis: - Hematology - Clinical Chemistry - Histopathology endpoint->analysis analysis->dlt mtd_determination Determine MTD dlt->dose_selection Yes, de-escalate dlt->mtd_determination No

Caption: Workflow for a Maximum Tolerated Dose (MTD) study in animal models.

References

Technical Support Center: Improving the Bioavailability of AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the novel kinase inhibitor, AKT-IN-22. Given that many small-molecule kinase inhibitors exhibit poor aqueous solubility, this guide addresses common challenges and offers detailed experimental protocols to enhance the compound's performance in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound compound show low oral bioavailability?

A1: Low oral bioavailability for kinase inhibitors like this compound is often multifactorial. The primary reasons typically stem from poor physicochemical properties. Many kinase inhibitors are lipophilic and have low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1] Additionally, some compounds may have low intestinal permeability or be subject to significant first-pass metabolism in the liver, where the drug is broken down before it can reach systemic circulation.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. What can I do?

A2: This is a common issue known as "crashing out," which occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium.

  • Use a surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the compound's solubility.

  • Modify the buffer pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may increase its solubility.[1]

  • Sonication: Brief sonication after dilution can help to break down small precipitates and re-dissolve the compound.[2]

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by preventing its crystallization.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases its surface area, which can lead to improved dissolution and absorption.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can significantly increase its aqueous solubility.[7][8]

Q4: Should I consider medicinal chemistry approaches to improve bioavailability?

A4: Yes, medicinal chemistry strategies can be very effective. These include:

  • Prodrugs: Modifying the structure of this compound to create a more soluble or permeable prodrug that converts to the active inhibitor in vivo.

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate. Creating lipophilic salts can be particularly beneficial for formulation in lipid-based systems.[4][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preclinical development of this compound.

Symptom Possible Cause Suggested Solution
Low or undetectable plasma concentrations after oral administration. Poor aqueous solubility of the formulation.- Formulate this compound as a nanosuspension or in a lipid-based delivery system (e.g., SEDDS) to improve dissolution.[10]- Prepare an amorphous solid dispersion to enhance the dissolution rate.[5][6]- Investigate cyclodextrin complexation to increase aqueous solubility.[7][8]
Low intestinal permeability.- Evaluate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, consider co-administration with a P-gp inhibitor in preclinical models.[10]- A prodrug approach could be designed to enhance permeability.
High first-pass metabolism.- Assess the metabolic stability of this compound in liver microsomes or hepatocytes.- A prodrug strategy could be employed to mask metabolic sites.- In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.
High variability in plasma concentrations between animals. Inconsistent dosing or formulation instability.- Ensure accurate dosing volume for each animal based on its body weight.- Check the stability of your formulation. If using a suspension, ensure it is homogenous before each administration.- A robust formulation, such as a well-designed SEDDS, can reduce variability by minimizing the impact of physiological differences between animals.[10]
Precipitation of this compound in the formulation before or during administration. Poor solubility of this compound in the chosen vehicle.- Prepare the formulation fresh before each use.- If using a co-solvent system (e.g., DMSO/saline), keep the final concentration of the organic solvent to a minimum to avoid precipitation and potential toxicity.[10]- For oral gavage, consider a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil)

  • Surfactants (e.g., Tween 80, Kolliphor RH 40, Labrasol)

  • Co-surfactants/Co-solvents (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of this compound to 2 mL of each excipient in a glass vial.

    • Shake the vials in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Select the excipients with the highest solubilizing capacity for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant. The ratio of surfactant to co-surfactant (Smix) is typically varied (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a specific amount of water dropwise with gentle stirring.

    • Visually observe the mixture for transparency and ease of emulsification.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization of the SEDDS Formulation:

    • Droplet Size Analysis: Dilute the prepared SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle agitation and record the time it takes to form a clear emulsion.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Polymer and Solvent Selection:

    • Choose a polymer that is miscible with this compound.

    • Select a common solvent that can dissolve both this compound and the polymer.

  • Preparation of the Solid Dispersion:

    • Dissolve both this compound and the polymer in the selected solvent in a round-bottom flask at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

  • Drying and Processing:

    • Further dry the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.

    • Scrape the dried solid mass, then pulverize it using a mortar and pestle.

    • Sieve the resulting powder to obtain a uniform particle size.

  • Characterization of the ASD:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion (absence of a melting peak).

    • Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity (no sharp peaks).

    • In Vitro Dissolution Study: Perform dissolution testing of the ASD powder compared to the pure crystalline this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 3: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in rats or mice.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound formulations (e.g., suspension, SEDDS, ASD)

  • Dosing vehicle (e.g., 0.5% CMC in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

    • Divide the animals into groups (e.g., n=3-5 per group), with each group receiving a different formulation. An intravenous (IV) dosing group should be included to determine absolute bioavailability.

    • Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place the blood samples into anticoagulant-coated tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profiles for each formulation.

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.

    • Calculate the relative bioavailability of the enhanced formulations compared to the suspension.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight~500 g/mol High MW can sometimes limit permeability.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery low solubility is a major barrier to dissolution and absorption.
LogP> 4.0High lipophilicity contributes to poor aqueous solubility.
pKa~5.5 (weak base)Solubility is expected to be higher at lower pH (e.g., in the stomach).
Biopharmaceutical Classification System (BCS)Likely Class II or IVLow solubility, potentially low permeability.

Table 2: Representative Pharmacokinetic Data from a Rodent Study

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 1050 ± 154.0350 ± 90100 (Reference)
Amorphous Solid Dispersion 10250 ± 602.01400 ± 300~400
SEDDS Formulation 10450 ± 1101.02800 ± 550~800

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits GSK3b GSK3β (Glycogen Metabolism) AKT->GSK3b Inhibits Bad Bad (Apoptosis) AKT->Bad Inhibits FoxO FoxO (Gene Transcription) AKT->FoxO Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 (Cell Growth, Protein Synthesis) TSC2->mTORC1 GrowthFactor Growth Factor GrowthFactor->RTK Binds Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability of this compound Char Physicochemical Characterization (Solubility, LogP) Start->Char Formulation Formulation Development Char->Formulation SEDDS Lipid-Based (SEDDS) Formulation->SEDDS Strategy 1 ASD Amorphous Solid Dispersion Formulation->ASD Strategy 2 Cyclo Cyclodextrin Complexation Formulation->Cyclo Strategy 3 Invitro In Vitro Dissolution Testing SEDDS->Invitro ASD->Invitro Cyclo->Invitro Invivo In Vivo PK Study (Rodent Model) Invitro->Invivo Promising Candidates End End: Optimized Formulation with Improved Bioavailability Invivo->End Troubleshooting_Logic Start Low Plasma Exposure (AUC) after Oral Dosing CheckDissolution Is In Vitro Dissolution Rate Low? Start->CheckDissolution ImproveSolubility Improve Solubility/ Dissolution Rate (ASD, SEDDS, Nano) CheckDissolution->ImproveSolubility Yes CheckPermeability Is Permeability Low? (e.g., Caco-2 Assay) CheckDissolution->CheckPermeability No ReEvaluate Re-evaluate In Vivo PK ImproveSolubility->ReEvaluate ImprovePermeability Improve Permeability (Prodrug, Permeation Enhancers) CheckPermeability->ImprovePermeability Yes CheckMetabolism Is First-Pass Metabolism High? (Liver Microsomes) CheckPermeability->CheckMetabolism No ImprovePermeability->ReEvaluate ReduceMetabolism Reduce Metabolism (Prodrug, Structural Modification) CheckMetabolism->ReduceMetabolism Yes CheckMetabolism->ReEvaluate No ReduceMetabolism->ReEvaluate

References

Technical Support Center: Addressing Batch-to-Batch Variability of AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AKT-IN-22" is understood to be a representative model for a potent and selective AKT inhibitor for the purpose of this guide. The following troubleshooting advice is based on general principles for small molecule kinase inhibitors and may not be specific to a compound with this exact designation.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing potential batch-to-batch variability when working with the AKT inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 values of this compound between different batches. What could be the primary cause?

A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors. The most common causes include:

  • Purity and Identity: Minor variations in the purity of the compound or the presence of closely related impurities can significantly impact its biological activity.

  • Solubility: Differences in the physical properties of the powder between batches (e.g., crystallinity, particle size) can affect its solubility in your assay buffer, leading to inaccurate concentrations.

  • Stability: The stability of the compound can vary between batches, especially if storage and handling conditions are not optimal. Degradation of the active compound will lead to a decrease in potency.

Q2: How can we ensure consistent solubility of this compound across different batches?

A2: Consistent solubility is crucial for reproducible results. We recommend the following:

  • Standardized Stock Solution Preparation: Always use the same high-purity, anhydrous solvent (e.g., DMSO) to prepare your initial high-concentration stock solutions.[1]

  • Sonication: After dissolving the compound, sonicate the solution briefly to ensure complete dissolution.[2]

  • Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]

  • Solubility Testing: Before starting a large-scale experiment with a new batch, perform a small-scale solubility test in your specific cell culture medium or assay buffer.

Q3: Could the observed variability be due to our experimental setup rather than the compound itself?

A3: Absolutely. Inconsistent results in kinase assays can often be attributed to the experimental procedure.[3] Key factors to consider include:

  • Cell-Based Assays: Cell passage number, cell density at the time of treatment, and serum starvation conditions can all influence the cellular response to an AKT inhibitor.

  • Biochemical Assays: The concentration of ATP, the specific isoform of the AKT enzyme used, and the quality of reagents can all contribute to variability.[3]

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration of the inhibitor.

Q4: We are seeing unexpected off-target effects with a new batch of this compound. Why might this be happening?

A4: Off-target effects can be a concern with kinase inhibitors.[4][5] If you observe unexpected phenotypes, consider the following:

  • Impurity Profile: A new batch may have a different impurity profile, and these impurities could have their own biological activities.

  • Kinase Selectivity: While this compound is designed to be a selective AKT inhibitor, it may have some activity against other closely related kinases. This selectivity profile should be consistent between batches, but significant variations could indicate a quality control issue.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of AKT Phosphorylation in Western Blots

If you are observing variable inhibition of p-AKT levels with different batches of this compound, follow this troubleshooting workflow:

cluster_0 Troubleshooting Inconsistent p-AKT Inhibition start Inconsistent p-AKT Inhibition Observed qc_check Perform Quality Control Checks on New Batch start->qc_check solubility_test Confirm Solubility in Assay Buffer qc_check->solubility_test QC Pass supplier_contact Contact Technical Support qc_check->supplier_contact QC Fail protocol_review Review Western Blot Protocol solubility_test->protocol_review Solubility Confirmed retest Retest with Optimized Conditions solubility_test->retest Precipitation Observed (Adjust Dilution Protocol) positive_control Run Positive and Negative Controls protocol_review->positive_control Protocol Consistent protocol_review->retest Inconsistencies Found (Standardize Protocol) positive_control->protocol_review Control Failure positive_control->retest Controls Behave as Expected conclusion Identify Source of Variability retest->conclusion

Caption: A logical workflow for troubleshooting inconsistent p-AKT inhibition.

Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results

It is not uncommon to see a potent inhibitor in a biochemical assay show reduced activity in a cellular context.[3]

Potential Cause Troubleshooting Step Expected Outcome
Cell Permeability Perform a cell permeability assay (e.g., PAMPA) or use a fluorescently tagged analog of the inhibitor to visualize cellular uptake.Determine if the compound is efficiently entering the cells.
Efflux Pumps Co-treat cells with known efflux pump inhibitors (e.g., verapamil) and this compound.If potency is restored, it suggests the compound is a substrate for efflux pumps.
High Intracellular ATP In your in vitro kinase assay, titrate the ATP concentration to mimic physiological levels (typically 1-10 mM).The IC50 value in the in vitro assay may increase, aligning more closely with the cell-based assay results.
Compound Stability Incubate this compound in your cell culture medium for the duration of your experiment and then test its activity in a kinase assay.Determine if the compound is stable under your experimental conditions.
Off-Target Effects in Cells Perform a broader kinase panel screening with the compound. In cells, use RNAi to knockdown potential off-targets to see if the phenotype is rescued.Identify if the cellular phenotype is due to inhibition of targets other than AKT.

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of AKT at Ser473.

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., MCF-7, LNCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal AKT activity.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to induce AKT phosphorylation.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT AKT_P p-AKT PDK1->AKT_P phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT_P phosphorylates (S473) AKT->AKT_P Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT_P->Downstream Response Cellular Responses (Proliferation, Survival, Growth) Downstream->Response Inhibitor This compound Inhibitor->AKT inhibits

Caption: Simplified diagram of the PI3K/AKT signaling pathway and the point of inhibition by this compound.

cluster_1 Experimental Workflow for Batch-to-Batch Comparison start Receive New Batch of this compound qc Perform QC: - Purity (HPLC/LC-MS) - Identity (NMR/MS) start->qc solubility Confirm Solubility in DMSO and Assay Buffer qc->solubility QC Pass contact_supplier Contact Supplier qc->contact_supplier QC Fail biochemical_assay In Vitro Kinase Assay (IC50) solubility->biochemical_assay cell_based_assay Cell-Based Assay (p-AKT Western Blot, Viability) biochemical_assay->cell_based_assay compare Compare Data with Previous Batches cell_based_assay->compare pass Batch Passes compare->pass Results Consistent troubleshoot Troubleshoot Experiment compare->troubleshoot Results Inconsistent fail Batch Fails fail->contact_supplier troubleshoot->cell_based_assay Optimize Protocol & Retest troubleshoot->fail Inconsistency Persists

Caption: A recommended experimental workflow for the quality control and comparison of new batches of this compound.

References

Validation & Comparative

A Comparative Guide to AKT Inhibitors: Profiling MK-2206 and Establishing a Framework for Evaluating Novel Compounds like AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic agents against established standards is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the well-characterized, allosteric AKT inhibitor, MK-2206, and outlines a data-driven framework for the evaluation of emerging inhibitors such as AKT-IN-22.

While "this compound" is documented as a potent, allosteric AKT inhibitor with anticancer properties, a detailed public record of its biochemical potency, selectivity, and cellular activity is not available at this time. Consequently, a direct, data-supported comparison with MK-2206 is not feasible. This guide will, therefore, focus on presenting a thorough profile of MK-2206, using it as a benchmark to illustrate the essential data and experimental protocols required to rigorously assess a new chemical entity in the same class.

Introduction to AKT Inhibition

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT an attractive target for therapeutic intervention.[3] Inhibitors of AKT can be broadly classified by their mechanism of action, with allosteric inhibitors like MK-2206 representing a class that offers high selectivity by binding to a site distinct from the ATP-binding pocket.[4][5]

MK-2206: A Profile of a Potent and Selective Allosteric AKT Inhibitor

MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It binds to the pleckstrin homology (PH) domain, locking the kinase in an inactive conformation and preventing its localization to the plasma membrane, a crucial step in its activation. This mechanism contributes to its high selectivity for AKT over other kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-2206, establishing a baseline for comparison.

Table 1: Biochemical Potency of MK-2206 Against AKT Isoforms

InhibitorTargetIC50 (nM)Mechanism of Action
MK-2206 AKT18Allosteric
AKT212Allosteric
AKT365Allosteric

Data sourced from multiple in vitro kinase assays.

Table 2: Selectivity Profile of MK-2206

InhibitorKinase PanelConcentration Tested (µM)Inhibition (%)
MK-2206 >250 other protein kinases1No significant activity

This high degree of selectivity is a hallmark of its allosteric mechanism.

Table 3: In Vitro and In Vivo Activity of MK-2206

Assay TypeModel SystemEffectRepresentative Data
Cell Proliferation A2780 ovarian cancer cellsInhibition of tumor growth~60% inhibition at 240 mg/kg (oral, 3x/week)
Apoptosis MTC-TT medullary thyroid cancer cellsInduction of apoptosisDose-dependent increase in cleaved PARP and caspase-3
Downstream Signaling Multiple cancer cell linesInhibition of AKT phosphorylation and downstream targetsDecreased p-AKT (S473 & T308), p-PRAS40, p-S6
Xenograft Studies A2780 ovarian cancer xenograftsTumor growth inhibitionSustained (>70%) inhibition of p-AKT at 240 mg/kg (single oral dose)

Data compiled from various preclinical studies.

Visualizing the Mechanism and Experimental Workflow

To understand the context of AKT inhibition and the process of evaluating inhibitors, the following diagrams are provided.

AKT_Signaling_Pathway PI3K/AKT Signaling Pathway and Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment PIP3 PIP3 PI3K->PIP3 3. PIP2 -> PIP3 PIP2 PIP2 AKT_mem AKT PIP3->AKT_mem PDK1 PDK1 PDK1->AKT_mem 5. Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT_mem->Downstream 6. Signaling Cascade MK2206_site MK-2206 Binding Site (Allosteric) AKT_cyto AKT MK2206_site->AKT_cyto Inhibits translocation & locks inactive state AKT_cyto->AKT_mem 4. Translocation (PH Domain mediated) Cell_Outcomes Cell Survival, Proliferation, Growth Downstream->Cell_Outcomes GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation

Caption: PI3K/AKT signaling pathway with the allosteric inhibition site of MK-2206.

Experimental_Workflow Workflow for Comparing a Novel AKT Inhibitor cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem Biochemical Assays (Potency & Selectivity) Cellular Cell-Based Assays (Target Engagement & Phenotype) Biochem->Cellular Confirm on-target activity IC50 Determine IC50 vs AKT1, 2, 3 Biochem->IC50 KinasePanel Profile against >100 kinases Biochem->KinasePanel WesternBlot Measure p-AKT & p-downstream Cellular->WesternBlot Viability Assess cell viability (e.g., MTT, CTG) Cellular->Viability PK Pharmacokinetics (PK) (Bioavailability, Half-life) Cellular->PK PD Pharmacodynamics (PD) (Target modulation in tumor) PK->PD Establish exposure-target relationship Efficacy Efficacy Studies (Xenograft models) PD->Efficacy Correlate target inhibition with anti-tumor effect Comparison Comparative Analysis Efficacy->Comparison NovelInhibitor Novel Inhibitor (e.g., this compound) NovelInhibitor->Biochem StandardInhibitor Standard Inhibitor (e.g., MK-2206) StandardInhibitor->Biochem

Caption: A generalized experimental workflow for comparing a novel vs. a standard AKT inhibitor.

Experimental Protocols: A Template for Evaluation

To compare this compound to MK-2206, a series of standardized experiments would be required. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (Potency Determination)
  • Objective: To determine the IC50 value of the inhibitor against purified AKT isoforms.

  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by a specific kinase.

  • Methodology:

    • Purified, recombinant human AKT1, AKT2, and AKT3 enzymes are used.

    • A specific peptide substrate for AKT is prepared, often with a fluorescent or biotin (B1667282) tag for detection.

    • The inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.

    • The kinase, substrate, ATP, and inhibitor are incubated together in an appropriate buffer system (e.g., Tris-HCl, MgCl2, DTT) at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Western Blot for Target Engagement (Downstream Signaling)
  • Objective: To confirm that the inhibitor blocks AKT signaling within a cellular context.

  • Principle: Western blotting uses antibodies to detect changes in the phosphorylation status of AKT and its downstream effectors.

  • Methodology:

    • Select a cancer cell line with a constitutively active PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant lines like A2780 or BT474).

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose range of the inhibitor (e.g., this compound or MK-2206) for a specified time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and probe with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, phospho-PRAS40, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity to determine the reduction in phosphorylation relative to total protein levels.

Cell Viability Assay (Phenotypic Effect)
  • Objective: To measure the inhibitor's effect on cancer cell proliferation and survival.

  • Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which correlates with the number of viable cells.

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach.

    • Treat cells with a serial dilution of the inhibitor.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

    • For MTT assay: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure absorbance at ~570 nm.

    • For CellTiter-Glo® assay: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

    • Calculate the percentage of viable cells relative to vehicle-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.

Conclusion

MK-2206 stands as a well-documented allosteric AKT inhibitor, providing a robust benchmark for the field. Its detailed characterization, from biochemical potency and selectivity to in vivo efficacy, serves as a gold standard for comparison. For a novel inhibitor like this compound to be effectively evaluated and compared, it is imperative that similar quantitative data on its potency against all AKT isoforms, its broader kinome selectivity, and its effects in relevant cellular and in vivo models are generated and made publicly available. The experimental framework provided here offers a clear roadmap for such an evaluation, ensuring that new therapeutic candidates can be rigorously and objectively assessed against established agents in the pursuit of more effective cancer therapies.

References

The Dawn of Precision: Borussertib Outshines First-Generation AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the advent of second-generation AKT inhibitors marks a significant leap forward from their predecessors. Borussertib (B606317), a novel covalent-allosteric inhibitor, exemplifies this progress, offering distinct advantages in selectivity and mechanism of action over first-generation, largely ATP-competitive, pan-AKT inhibitors such as ipatasertib (B1662790) and capivasertib. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies, to illuminate the superiority of this next-wave therapeutic strategy.

First-generation AKT inhibitors, while demonstrating clinical activity, have been hampered by off-target effects and dose-limiting toxicities, primarily due to their mechanism of action.[1][2] By competing with ATP in the highly conserved catalytic domain of the AKT kinase, these inhibitors often lack specificity for the three AKT isoforms (AKT1, AKT2, and AKT3) and can interact with other kinases in the AGC family.[3][4] This lack of selectivity, particularly the inhibition of AKT2, is associated with adverse events like hyperglycemia and skin rashes.[3]

Borussertib represents a paradigm shift. Its unique covalent-allosteric mechanism allows for irreversible binding to a site distinct from the ATP pocket, specifically targeting the inactive conformation of AKT. This leads to a more durable and selective inhibition of AKT signaling, promising a wider therapeutic window and a more favorable safety profile.

Superior Selectivity and Potency of Borussertib

Experimental data underscores the enhanced potency and selectivity of borussertib compared to first-generation inhibitors. The half-maximal inhibitory concentrations (IC50) reveal borussertib's potent activity, particularly against AKT1.

InhibitorClassAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Notes
Borussertib Covalent-Allosteric0.8--Data for AKT1 demonstrates high potency; isoform selectivity is a key feature of its mechanism.
Ipatasertib (GDC-0068) ATP-Competitive (Pan-AKT)5188Potent against all three isoforms.
Capivasertib (AZD5363) ATP-Competitive (Pan-AKT)377Potent against all three isoforms.
MK-2206 Allosteric (Pan-AKT)81265An allosteric inhibitor, but still targets all three isoforms.

Table 1: Comparison of in vitro kinase inhibitory activity (IC50) of Borussertib and first-generation AKT inhibitors.

Impact on Cancer Cell Proliferation

The enhanced selectivity and potency of borussertib translate to effective inhibition of cancer cell growth, particularly in cell lines with genetic alterations in the PI3K/AKT pathway.

Cell LineCancer TypeBorussertib EC50 (nM)Genetic Alteration(s)
ZR-75-1Breast Cancer5PIK3CA, PTEN
T47DBreast Cancer48PIK3CA
AN3CAEndometrial Cancer191PIK3R1, PTEN, KRAS
MCF-7Breast Cancer277PIK3CA
BT-474Breast Cancer373PIK3CA
KU-19-19Bladder Cancer7770NRAS

Table 2: In vitro anti-proliferative activity of Borussertib in various cancer cell lines.

Signaling Pathways and Experimental Workflows

To understand the mechanism and validation of these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT p (Thr308) mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO PTEN PTEN PTEN->PIP3 dephosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis GF Growth Factor GF->RTK Borussertib Borussertib (Covalent-Allosteric) Borussertib->AKT FirstGen First-Gen Inhibitors (ATP-Competitive) FirstGen->AKT Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Kinase_Assay->Cell_Viability Select potent inhibitors Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (p-AKT, p-downstream targets) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model (e.g., in nude mice) Cell_Viability->Xenograft Confirm cellular activity Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Biomarkers in tumors) Treatment->PD_Analysis

References

Comparative Analysis of AKT-IN-22 Kinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-reactivity of the AKT inhibitor, AKT-IN-22, against a panel of human kinases is not publicly available at this time. Extensive searches for kinome scan data or other broad-panel kinase selectivity profiles for this compound did not yield specific quantitative data on its off-target interactions.

Therefore, a direct comparison of this compound's performance with other alternatives, supported by experimental data as requested, cannot be provided.

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. The lack of this crucial data for this compound limits its utility as a specific pharmacological probe for the AKT signaling pathway.

General Considerations for AKT Inhibitor Selectivity

The AKT Signaling Pathway

The AKT serine/threonine kinase, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3. The pathway is frequently hyperactivated in human cancers, making it an attractive target for drug development.

Below is a diagram illustrating the canonical AKT signaling pathway.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (this compound Target) PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The AKT Signaling Pathway. Activation of Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT and PDK1 to the plasma membrane, leading to AKT phosphorylation and activation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream effectors to promote cell proliferation and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

Experimental Methodology for Assessing Kinase Selectivity

A standard and widely accepted method for determining the selectivity of kinase inhibitors is the KinomeScan™ assay or similar competitive binding assays. The general principle of this experimental approach is outlined below.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

Kinase_Selectivity_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-tagged Kinase Mix Incubate Kinase, Ligand, and Inhibitor Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Capture Capture on Solid Support Mix->Capture Wash Wash Unbound Components Capture->Wash Quantify Quantify Bound Kinase via qPCR of DNA tag Wash->Quantify

Caption: Workflow for a competitive binding assay to determine kinase inhibitor selectivity.

Protocol:

  • Assay Preparation: A large panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

  • Competitive Binding: The test inhibitor (e.g., this compound) is incubated with the DNA-tagged kinase and the immobilized ligand. The inhibitor and the immobilized ligand compete for binding to the active site of the kinase.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the immobilized ligand is quantified. This is typically achieved by capturing the solid support, washing away unbound components, and then quantifying the amount of the specific DNA tag associated with the captured kinase using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured in the presence of the test inhibitor is compared to a control (e.g., DMSO). A reduction in the amount of captured kinase indicates that the test inhibitor is binding to the kinase and preventing its interaction with the immobilized ligand. The results are often expressed as a percentage of control or as dissociation constants (Kd) to represent the binding affinity of the inhibitor for each kinase in the panel.

Recommendation:

It is highly recommended that researchers interested in using this compound for their studies perform or commission a broad-panel kinase selectivity screen to characterize its cross-reactivity profile. This will ensure the rigorous and accurate interpretation of any experimental findings. Alternatively, selecting a different AKT inhibitor with a well-documented and publicly available selectivity profile would be a prudent approach.

Independent Validation of Novel AKT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide was initially intended to provide a direct comparative analysis of AKT-IN-22. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical data for a compound designated "this compound." This suggests that this compound may be an internal or proprietary identifier for a compound not yet in the public domain.

Therefore, this document has been adapted to serve as a comprehensive comparison guide for the independent validation of novel AKT inhibitors, using a selection of well-characterized compounds as exemplars. The included inhibitors—Capivasertib (AZD5363) , Ipatasertib (GDC-0068) , MK-2206 , and CCT128930 —span different developmental stages and mechanisms of action, providing a robust framework for evaluating a new chemical entity like this compound.

Introduction to AKT Inhibition in Oncology

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers. This pathway governs essential cellular processes including cell survival, proliferation, growth, and metabolism. Hyperactivation of AKT, often driven by mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1, is a key driver of tumorigenesis and resistance to therapy. Consequently, the development of potent and selective AKT inhibitors is a major focus of modern oncology drug discovery.

This guide provides a framework for the preclinical comparison of novel AKT inhibitors, outlining key in vitro and in vivo assays and presenting data for established inhibitors to serve as benchmarks.

Comparative Analysis of Preclinical AKT Inhibitors

A direct comparison of the anti-tumor activity of different AKT inhibitors requires standardized assays and cell models. Below are comparative data for our selected exemplar inhibitors.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a critical measure of a compound's potency. The following table summarizes the anti-proliferative activity of the selected AKT inhibitors across several common cancer cell lines with varying genetic backgrounds.

Inhibitor Mechanism of Action MCF-7 (Breast, PIK3CA mut) PC-3 (Prostate, PTEN null) U87MG (Glioblastoma, PTEN null) BT474 (Breast, PIK3CA mut, HER2+)
Capivasertib (AZD5363) ATP-competitive~0.4 µM~0.5 µM~0.7 µM[1]~0.3 µM
Ipatasertib (GDC-0068) ATP-competitiveSensitive (IC50 in nM range)Sensitive (IC50 in nM range)SensitiveSensitive
MK-2206 AllostericSensitive (IC50 <0.5 µM)[2]SensitiveSensitiveSensitive (IC50 <0.5 µM)[2]
CCT128930 ATP-competitiveNot widely reported1.9 µM[3]6.3 µM[3]Not widely reported

Note: IC50/GI50 values are approximate and can vary based on assay conditions (e.g., incubation time, cell density). Data is compiled from multiple sources and direct comparisons should be made with caution.

In Vivo Anti-Tumor Efficacy in Xenograft Models

Evaluating an inhibitor's efficacy in a living organism is a crucial step. The following table summarizes the anti-tumor activity of the selected inhibitors in mouse xenograft models.

Inhibitor Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI)
Capivasertib (AZD5363) BT474c (Breast)100-300 mg/kg, p.o., BIDDose-dependent growth inhibition.
Ipatasertib (GDC-0068) Multiple models (e.g., PTEN-null prostate, PIK3CA-mutant breast)≤100 mg/kg, dailyTumor growth delay, stasis, or regression.
MK-2206 MCF-7 (Breast)360 mg/kg, p.o., weeklySignificant tumor growth inhibition.
MK-2206 BT474 (Breast)360 mg/kg, p.o., weeklySignificant tumor growth inhibition.
CCT128930 U87MG (Glioblastoma)25 mg/kg, i.p., daily for 5 days48% T/C ratio on day 12.
CCT128930 BT474 (Breast)40 mg/kg, i.p., BID for 5 daysComplete growth arrest; 29% T/C ratio on day 22.

T/C Ratio: Treated vs. Control tumor volume ratio.

Visualizing Pathways and Processes

Understanding the biological context and experimental design is facilitated by clear diagrams. The following visualizations were created using the DOT language.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (T308) Downstream Downstream Effectors (mTORC1, GSK3β, FOXO) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Diagram 1: The PI3K/AKT Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cancer Cell Line Panel Selection B Cell Viability Assay (e.g., MTT/CTG) A->B D Western Blot for Target Engagement (p-AKT) A->D C Determine IC50/GI50 B->C E Select Xenograft Model (e.g., BT474, MCF-7) C->E Lead Compound Progression D->E PD Biomarker Confirmation F Tumor Implantation E->F G Drug Administration (Vehicle vs. Inhibitor) F->G H Monitor Tumor Growth & Body Weight G->H I Endpoint Analysis: Tumor Weight, Biomarkers H->I

Diagram 2: Experimental Workflow for an AKT Inhibitor.

Comparison_Logic cluster_Inhibitors Exemplar AKT Inhibitors cluster_Parameters Comparison Parameters Capivasertib Capivasertib MoA Mechanism of Action Capivasertib->MoA Potency In Vitro Potency (IC50) Capivasertib->Potency Efficacy In Vivo Efficacy (TGI) Capivasertib->Efficacy PK Pharmacokinetics Capivasertib->PK Ipatasertib Ipatasertib Ipatasertib->MoA Ipatasertib->Potency Ipatasertib->Efficacy Ipatasertib->PK MK2206 MK-2206 MK2206->MoA MK2206->Potency MK2206->Efficacy MK2206->PK CCT128930 CCT128930 CCT128930->MoA CCT128930->Potency CCT128930->Efficacy CCT128930->PK Evaluation Objective Evaluation of This compound MoA->Evaluation Potency->Evaluation Efficacy->Evaluation PK->Evaluation

Diagram 3: Logic for Comparative Evaluation.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug evaluation. The following are generalized protocols for key experiments.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the AKT inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for p-AKT (Ser473)

This technique is used to detect the phosphorylation status of AKT, a direct indicator of target engagement by an AKT inhibitor.

Materials:

  • 6-well cell culture plates

  • Test inhibitor and vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the AKT inhibitor at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

  • Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT at each inhibitor concentration.

Tumor Xenograft Study

This in vivo model is essential for evaluating the anti-tumor efficacy of a compound in a biological system.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation (e.g., BT474, MCF-7)

  • Matrigel (optional, to improve tumor take rate)

  • Test inhibitor formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers and animal balance

Protocol:

  • Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or medium, potentially mixed with Matrigel, at the desired concentration (e.g., 5-10 million cells per 100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the AKT inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly).

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration.

  • Analysis: Euthanize the mice and excise the tumors. Weigh the tumors and, if planned, perform pharmacodynamic analysis (e.g., Western blot for p-AKT) on tumor lysates. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

The independent validation of a novel AKT inhibitor such as this compound requires a systematic and comparative preclinical evaluation. By benchmarking its performance against well-characterized inhibitors like Capivasertib, Ipatasertib, and MK-2206, researchers can gain a clear understanding of its relative potency, efficacy, and potential therapeutic window. The protocols and data presented in this guide offer a foundational framework for conducting such a comparative analysis, ensuring that the resulting data is robust, reproducible, and translatable to further drug development efforts.

References

Unraveling the Performance of AKT Inhibitors Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy and mechanisms of prominent AKT inhibitors in oncological research.

The serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has positioned it as a prime therapeutic target.[4][5] A multitude of small molecule inhibitors have been developed to target AKT, each with distinct mechanisms and varying efficacy across different cancer contexts. While information on a specific inhibitor designated "AKT-IN-22" is not publicly available, this guide provides a comparative analysis of other well-characterized AKT inhibitors, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy of AKT Inhibitors

The therapeutic potential of an AKT inhibitor is often initially assessed by its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This metric provides a quantitative measure of the drug's potency. Below is a summary of the performance of several notable AKT inhibitors.

InhibitorCancer Cell LineIC50 (µM)Reference
GDC-0068 (Ipatasertib) PANC-1 (Pancreatic)Not explicitly stated, but shown to impede cell growth
UM5 (Patient-derived Pancreatic)Not explicitly stated, but shown to impede cell growth
KPC (Mouse Pancreatic)Not explicitly stated, but shown to impede cell growth
AZD5363 Ovarian Cancer Cell Lines (Panel of 8)Not explicitly stated, but shown to inhibit downstream effectors
AKT inhibitor VIII VariousVaries by cell line
DPIEL Various human cancer cell linesMicromolar range

Note: Direct comparative IC50 values for "this compound" could not be located in the available literature. The table above summarizes data for other prominent AKT inhibitors.

The PI3K/AKT Signaling Pathway: A Prime Target in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes. Its aberrant activation is a common feature in many cancers, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. This sustained signaling promotes tumor growth, proliferation, and resistance to therapy.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT phosphorylates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis GSK3b->Cell_Survival inhibits FOXO->Cell_Survival inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Experimental_Workflow A Initial Screening: IC50 Determination in a Panel of Cancer Cell Lines B Selection of Sensitive and Resistant Cell Lines A->B C Target Engagement: Western Blot for p-AKT and Downstream Targets B->C D Phenotypic Assays: Apoptosis, Cell Cycle, Migration/Invasion B->D E In Vivo Efficacy: Xenograft or Patient-Derived Xenograft (PDX) Models C->E D->E

References

Benchmarking a Novel AKT Inhibitor: A Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of a representative novel pan-AKT inhibitor, herein referred to as AKT-IN-22, against current standard-of-care treatments for two cancers where the PI3K/AKT signaling pathway is frequently dysregulated: metastatic castration-resistant prostate cancer (mCRPC) with PTEN loss and hormone receptor-positive (HR+), HER2-negative metastatic breast cancer. This document is intended for researchers, scientists, and drug development professionals to provide an objective analysis based on publicly available clinical trial data of leading AKT inhibitors, Ipatasertib and Capivasertib (B1684468), which serve as surrogates for the efficacy profile of a potent and selective AKT inhibitor like this compound.

The Role of AKT in Cancer and the Rationale for Inhibition

The AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in PI3K or AKT genes, or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and resistance to anti-cancer therapies.[3][4] this compound is a potent and selective inhibitor of all three AKT isoforms, aiming to counteract the effects of this aberrant signaling.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Activates AKT_IN_22 This compound AKT_IN_22->AKT Inhibits Cell_Processes Cell Proliferation, Survival, Growth Downstream->Cell_Processes Promotes

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN Loss

Standard-of-Care: The standard of care for mCRPC often involves androgen receptor pathway inhibitors (ARPIs) like abiraterone (B193195) acetate, and chemotherapy agents such as docetaxel.[5][6][7][8] For patients with bony metastases, radium-223 (B1233065) may also be used.[6][7]

Comparative Efficacy of an AKT Inhibitor (Ipatasertib): The Phase III IPATential150 trial evaluated the addition of the AKT inhibitor Ipatasertib to the standard-of-care agent abiraterone in patients with mCRPC. A statistically significant improvement in radiographic progression-free survival (rPFS) was observed in patients whose tumors had PTEN loss, a key biomarker for AKT pathway activation.[3][9][10]

Table 1: Clinical Efficacy of Ipatasertib + Abiraterone vs. Placebo + Abiraterone in mCRPC with PTEN Loss (IPATential150 Trial)

EndpointIpatasertib + AbirateronePlacebo + AbirateroneHazard Ratio (HR) [95% CI]P-value
Median rPFS (months)18.516.50.77 [0.61, 0.98]0.0335
Objective Response Rate (ORR)61%39%N/AN/A
- Complete Response (CR)19%6%N/AN/A
- Partial Response (PR)41%32%N/AN/A
PSA Response Rate84%72%N/A0.0012
Median Time to PSA Progression (HR)Favored IpatasertibFavored Placebo0.690.0013

Data sourced from the IPATential150 trial as presented at the 2020 ESMO Congress.[9]

These results indicate that for a patient population with a specific biomarker (PTEN loss), the addition of an AKT inhibitor to the standard of care can significantly delay disease progression.[3][4][9]

Efficacy in HR+, HER2-Negative Metastatic Breast Cancer

Standard-of-Care: For HR+, HER2-negative metastatic breast cancer, the standard of care typically involves endocrine therapies such as aromatase inhibitors or fulvestrant (B1683766), often in combination with CDK4/6 inhibitors.[11][12][13]

Comparative Efficacy of an AKT Inhibitor (Capivasertib): The Phase III CAPItello-291 and Phase II FAKTION trials assessed the efficacy of adding the AKT inhibitor Capivasertib to the standard endocrine therapy fulvestrant in patients who had progressed on an aromatase inhibitor.

Table 2: Clinical Efficacy of Capivasertib + Fulvestrant vs. Placebo + Fulvestrant in HR+, HER2-Negative Metastatic Breast Cancer

TrialPatient PopulationEndpointCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (HR) [95% CI]P-value
CAPItello-291 Overall PopulationMedian PFS (months)7.23.60.60 [0.51, 0.71]<0.001
AKT Pathway AlteredMedian PFS (months)7.33.10.50 [N/A]<0.001
FAKTION Overall PopulationMedian PFS (months)10.34.80.56 [0.38, 0.81]0.0023
Median OS (months)29.323.40.66 [0.45, 0.97]0.035
PI3K/AKT/PTEN AlteredMedian PFS (months)12.84.60.44 [0.26, 0.72]0.0014
Median OS (months)38.920.00.46 [0.27, 0.79]0.0047

Data sourced from the CAPItello-291 and FAKTION trials.[1][2][14][15][16][17][18][19][20][21]

The addition of Capivasertib to fulvestrant demonstrated a significant improvement in both progression-free and overall survival, particularly in patients with alterations in the PI3K/AKT/PTEN pathway.[16][18][20][21] These findings suggest that AKT inhibition is a promising strategy for overcoming endocrine resistance in this patient population.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols used to evaluate AKT inhibitors.

In Vitro Cell Proliferation Assay (IC50 Determination)

This assay determines the concentration of a drug required to inhibit cell growth by 50%.

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[22][23][24]

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.[25]

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).[23]

  • Viability Assessment: A viability reagent such as MTT or CellTiter-Glo is added to each well.[22][23] Metabolically active cells convert MTT into a colored formazan (B1609692) product, or the CellTiter-Glo reagent measures ATP levels.[23][25]

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent viability against the log of the drug concentration and fitting the data to a dose-response curve.[23][25][26]

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer This compound or Vehicle Control Randomization->Treatment Monitoring 6. Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Tumor_Excision 8. Excise Tumors for Pharmacodynamic Analysis Endpoint->Tumor_Excision Data_Analysis 9. Analyze Tumor Growth Inhibition Tumor_Excision->Data_Analysis

Caption: A typical workflow for an in vivo tumor xenograft study.
  • Animal Model and Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 cells).[27][28]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[27]

  • Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[27] Tumor growth inhibition is calculated at the end of the study.

Conclusion

The data presented for the surrogate AKT inhibitors, Ipatasertib and Capivasertib, demonstrate a clear clinical benefit when added to standard-of-care therapies in patient populations with cancers driven by an overactive PI3K/AKT pathway. For a novel pan-AKT inhibitor like this compound, these findings support its potential as a valuable therapeutic agent. The efficacy is particularly pronounced in biomarker-selected populations, such as mCRPC with PTEN loss and HR+, HER2-negative breast cancer with PI3K/AKT/PTEN pathway alterations. Further preclinical and clinical investigation of this compound is warranted to confirm its efficacy and safety profile.

References

Safety Operating Guide

Safe Disposal of AKT-IN-22: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of potent chemical compounds such as AKT-IN-22 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment. Adherence to these procedures is essential for maintaining a safe and compliant research environment.

Hazard Identification and Characterization

Before initiating any procedure involving this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains vital information regarding the compound's physical and chemical properties, toxicity, and reactivity, which is fundamental for accurate waste characterization. While a specific SDS for this compound was not identified, the following table summarizes potential hazards based on data for similar AKT inhibitors.

Hazard CharacteristicPotential ClassificationRegulatory FrameworkDisposal Considerations
Toxicity Harmful if swallowed. May contain toxic organic compounds.[1]Resource Conservation and Recovery Act (RCRA)Must be disposed of through a designated hazardous waste management program.[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][3]RCRADo not dispose of down the drain or in regular trash.[2] Must be handled as environmentally hazardous waste.
Ignitability May be a flammable liquid or solid.RCRA - D001Collect in a designated, properly labeled, and sealed container. Avoid sources of ignition.
Reactivity May be unstable or react with water.RCRA - D003Segregate from other incompatible chemicals.
Corrosivity Could be a strong acid or base.RCRA - D002Neutralization may be required for non-hazardous corrosive waste by trained personnel.

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be approached systematically to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps for proper disposal.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious laboratory coat or clothing

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent hazardous chemical reactions and to ensure compliant disposal.

  • Isolate all waste materials contaminated with this compound. This includes unused product, empty containers, and contaminated laboratory supplies such as pipette tips, gloves, and bench paper.

  • Use approved, clearly labeled hazardous waste containers that are compatible with the chemical nature of this compound.

  • Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

Step 3: Containerization and Labeling

  • Ensure the waste container is sealed tightly to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste" and the specific chemical name (this compound). Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage and Accumulation

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Utilize secondary containment to mitigate the impact of any potential leaks.

Step 5: Scheduling and Final Disposal

  • Once the waste container is full or has reached the institutionally mandated time limit for satellite accumulation, a pickup must be scheduled with your facility's EHS department or a licensed hazardous waste disposal contractor.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • EHS personnel are trained in the safe transport of hazardous materials to a central accumulation area, from where it will be collected by a licensed hazardous waste disposal company for final disposal at an approved waste disposal plant.

Mandatory Visualizations

To further clarify the procedural and biological contexts of working with this compound, the following diagrams have been generated.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Consult SDS for this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste (Solid & Liquid) B->C D Use Designated & Compatible Hazardous Waste Containers C->D E Seal and Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Pickup with EHS or Licensed Contractor F->G H Transport to Central Waste Facility G->H I Final Disposal at an Approved Waste Plant H->I AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Targets (e.g., GSK3B, FOXO) AKT->Downstream Inhibits/Activates Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions Regulates

References

Personal protective equipment for handling AKT-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of AKT-IN-22 (CAS No. 1313880-28-2), a potent AKT allosteric inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain a compliant research environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the SDS for a structurally similar and potent AKT inhibitor, AKT inhibitor VIII, and general best practices for handling hazardous research compounds.

Personal Protective Equipment (PPE) and Emergency Procedures

Proper personal protective equipment is the first line of defense against accidental exposure. The following tables outline the recommended PPE and immediate first aid measures.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles with side shields or a face shield.
Skin Protection Wear impervious protective gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Step-by-Step Handling Protocol:
  • Preparation: Before handling this compound, ensure that the work area, specifically a chemical fume hood, is clean and uncluttered. Verify that an appropriate spill kit and emergency contact information are readily accessible.

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in Table 1.

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated and calibrated analytical balance.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

    • Keep containers sealed when not in use.

    • Avoid creating aerosols.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove and dispose of PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected by EHS or a licensed hazardous waste disposal contractor.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's EHS-approved waste management program.[1] Never dispose of this compound down the drain or in the regular trash.[1]

Visualizing the Workflow and Signaling Pathway

To further clarify the procedures and the biological context of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Handling this compound prep Preparation - Clean fume hood - Assemble materials - Verify spill kit access ppe Don PPE - Lab coat - Safety goggles - Nitrile gloves prep->ppe weigh Weighing & Reconstitution (in fume hood) - Use calibrated balance - Prepare solutions ppe->weigh experiment Experimental Use - Label all containers - Keep containers sealed weigh->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon waste Waste Disposal - Segregate solid & liquid waste - Label hazardous waste containers decon->waste remove_ppe Doff PPE - Dispose in hazardous waste waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

A step-by-step workflow for the safe handling of this compound.

akt_signaling_pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3, FOXO) Akt->Downstream regulates AKT_IN_22 This compound AKT_IN_22->Akt allosterically inhibits Cell_Response Cell Survival, Growth, & Proliferation Downstream->Cell_Response leads to GF Growth Factors GF->RTK

This compound acts as an allosteric inhibitor of Akt (PKB).

References

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